Product packaging for 3,4',5-Trismethoxybenzophenone(Cat. No.:CAS No. 94709-12-3)

3,4',5-Trismethoxybenzophenone

Número de catálogo: B1604346
Número CAS: 94709-12-3
Peso molecular: 272.29 g/mol
Clave InChI: ZICXUWQPVOZNHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3,4',5-Trismethoxybenzophenone is a member of benzophenones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B1604346 3,4',5-Trismethoxybenzophenone CAS No. 94709-12-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICXUWQPVOZNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640559
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94709-12-3
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Potent Biological Activity of 3,4',5-Trismethoxybenzophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a cornerstone of modern drug discovery. Among the myriad of synthetic and natural compounds, derivatives of 3,4',5-trismethoxybenzophenone have emerged as a promising class of molecules with significant biological activities, particularly in the realm of oncology. These compounds, structurally related to the well-known natural product resveratrol, exhibit a range of effects including potent anticancer properties, modulation of critical cellular processes, and inhibition of key enzymatic targets. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Biological Activity: Anticancer Properties

The primary and most extensively studied biological activity of this compound derivatives is their potent anticancer effect against a variety of human cancer cell lines. This activity is largely attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified in numerous studies using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds. The following tables summarize the reported IC50 values for various derivatives across different cancer cell lines.

Table 1: In Vitro Antiproliferative Activities of 2-Amino-3,4',5-trimethoxybenzophenone Derivatives

CompoundCell LineIC50 (nM)
Lead Compound 17 Variety of human cancer cell lines7-16
MDR(+) cancer cell line7-16

Data from Chuang et al.[1]

Table 2: In Vitro Antiproliferative Activities of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h)

Cell LineIC50 (nM)
L121019
FM3A24
Molt/422
CEM22
HeLa16

Data from Romagnoli et al.[2]

Table 3: In Vitro Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivative (3g)

Cell LineIC50 (µM)
MCF-72.94 ± 0.56
MDA-MB-2311.61 ± 0.004
A5496.30 ± 0.30
HeLa6.10 ± 0.31
A3750.57 ± 0.01
B16-F101.69 ± 0.41

Data from a 2023 study on indole derivatives.[3]

Table 4: In Vitro Antiproliferative Activities of a 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid (CCH)

Cell LineTreatment DurationIC50 (µg/mL)
HepG224h22 ± 1.33
48h5.6 ± 0.42
MCF724h54 ± 3.5
48h11.5 ± 0.9

Data from Al-Warhi et al.[4]

Mechanism of Action

The anticancer activity of this compound derivatives is primarily mediated through two interconnected mechanisms: inhibition of tubulin polymerization and induction of apoptosis.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, including cell division, motility, and intracellular transport. The 3,4,5-trimethoxyphenyl moiety is a key structural feature that allows these benzophenone derivatives to bind to the colchicine-binding site on β-tubulin.[1][2] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of microtubules. The inhibition of tubulin polymerization is a critical event that triggers the subsequent cellular responses.

Table 5: Tubulin Polymerization Inhibition by this compound Derivatives

CompoundIC50 (µM)
Lead Compound 17 (2-amino-3,4,5-trimethoxybenzophenone analogue) 1.6
Combretastatin A-4 (Reference) 1.9
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) 0.56
cis-stilbene-1,2,3-triazole congener (9j) 4.51

Data from various studies.[1][2][5]

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Effect Drug 3,4',5-Trismethoxy- benzophenone Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Leads to Depolymerization Microtubule Depolymerization Polymerization->Depolymerization

Figure 1: Mechanism of tubulin polymerization inhibition.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics by this compound derivatives activates the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[6] This activation leads to a halt in the cell cycle at the G2/M transition phase, preventing the cells from proceeding into mitosis with a defective mitotic spindle.[7][8] This sustained G2/M arrest is a key trigger for the induction of apoptosis.

G Start Microtubule Depolymerization Checkpoint Spindle Assembly Checkpoint Activation Start->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Figure 2: Pathway leading to G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase ultimately leads to the activation of the apoptotic cascade, a programmed cell death mechanism. Studies have shown that this compound derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[9] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[10] The altered Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which orchestrate the dismantling of the cell.[2][10] Some derivatives have also been shown to upregulate the tumor suppressor protein p53, which can further promote apoptosis.[11][12]

G Arrest G2/M Arrest p53 p53 Upregulation Arrest->p53 Bcl2 Bcl-2 Downregulation Arrest->Bcl2 Bax Bax Upregulation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Intrinsic apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Amino-5-chlorobenzophenone

This protocol describes a general method for the synthesis of a 2-aminobenzophenone derivative.

Materials:

  • Ethanol (95%)

  • Sodium hydroxide

  • p-Chloronitrobenzene

  • Benzyl cyanide

  • Palladium on carbon (Pd/C) catalyst

  • Ammonium formate

  • Methanol

Procedure:

  • Mix 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and benzyl cyanide in a mass ratio of 10:1.2:2:1.7, respectively.

  • Stir the mixture at 2000 rpm for 30 minutes.

  • Subject the mixture to ultrasonic oscillation for 1 hour at 35°C with an ultrasonic power of 200W and a frequency of 40Hz.

  • Microwave the resulting product for 10 minutes at a power of 400W.

  • Add water to the system and filter the precipitate.

  • Wash the filter residue three times with methanol and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

  • Mix methanol, the 5-chloro-3-phenyl-2,1-benzisoxazole, Pd/C catalyst, and ammonium formate.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature, filter, and perform vacuum drying on the filter residue to obtain 2-amino-5-chlorobenzophenone.[13]

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Figure 4: Workflow for the MTT cell viability assay.

Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound dissolved in DMSO

  • Microplate reader with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add the test compound at various concentrations to the reaction mixture.

  • Transfer the mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader set to 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes).

  • The rate of increase in absorbance is proportional to the rate of tubulin polymerization.

  • Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis through the intrinsic pathway makes them attractive candidates for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working in the field of oncology. Further research focusing on optimizing the structure-activity relationship, improving the pharmacokinetic properties, and evaluating the in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Potential Therapeutic Effects of 3,4',5-Trismethoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic, methylated analogue of the naturally occurring polyphenol resveratrol. Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive overview of the current understanding of TMBP's biological activities, with a focus on its anticancer properties. The document details its mechanism of action, supported by data from structurally related compounds, and provides detailed experimental protocols for key assays used in its evaluation. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using the DOT language for clarity. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Introduction

This compound (TMBP) is a derivative of resveratrol, a well-studied phytoalexin known for its diverse biological activities. The methylation of the hydroxyl groups in the resveratrol structure to form TMBP is suggested to enhance its biological effects and improve its pharmacokinetic profile[1]. TMBP has demonstrated significant potential as an anticancer agent, exhibiting greater potency in inhibiting the growth of various human tumor cell lines compared to resveratrol[2][3]. This guide synthesizes the available scientific literature on TMBP to provide a detailed technical resource for the research community.

Chemical Structure:

  • IUPAC Name: (3,5-dimethoxyphenyl)(4-methoxyphenyl)methanone

  • Molecular Formula: C₁₆H₁₆O₄

  • Molecular Weight: 272.29 g/mol

  • CAS Number: 94709-12-3

Therapeutic Potential and Mechanism of Action

The primary therapeutic potential of TMBP, as indicated by current research, lies in its antiproliferative activity against cancer cells. The proposed mechanism of action, based on studies of TMBP and structurally analogous compounds, centers on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Anticancer Effects

Research has shown that TMBP effectively inhibits the growth of human hepatocarcinoma cells. A significant dose and time-dependent growth inhibition has been observed, with the compound inducing cell cycle arrest at the G2/M phase[1]. This arrest is a critical step that prevents cancer cells from completing mitosis and proliferating.

While direct evidence for this compound is still emerging, a study on its isomer, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), has provided significant insight into a likely mechanism. PHT has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin[4]. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a crucial apparatus for cell division, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis[4]. Given the structural similarity and the observed G2/M phase arrest, it is highly probable that TMBP exerts its anticancer effects through a similar mechanism of tubulin polymerization inhibition.

Signaling Pathway of TMBP-Induced G2/M Arrest and Apoptosis

The induction of G2/M phase cell cycle arrest by TMBP likely involves the modulation of key regulatory proteins. The disruption of microtubule dynamics by TMBP is hypothesized to activate the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This, in turn, prevents the degradation of Cyclin B1, a key regulatory protein for the G2/M transition. The sustained levels of the Cyclin B1/Cdc2 complex keep the cell arrested in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

G2_M_Arrest_Pathway cluster_0 Cellular Effects of TMBP cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction TMBP This compound (TMBP) Tubulin Tubulin Polymerization TMBP->Tubulin Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2_M_Checkpoint G2/M Checkpoint Activation Spindle->G2_M_Checkpoint Disruption leads to CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex G2_M_Checkpoint->CyclinB1_Cdc2 Stabilizes G2_M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2_M_Arrest Maintains Apoptosis Apoptosis G2_M_Arrest->Apoptosis Prolonged arrest induces

Caption: Hypothesized signaling pathway of TMBP-induced G2/M arrest.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Cell LineAssayEndpointValueReference
Human Hepatocarcinoma (FCA4)MTS AssayIC₅₀7.5 µM[1]
Various Human Tumor LinesGrowth AssayIC₅₀0.4 - 2 µg/mL[2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic effects.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Principle: The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of TMBP. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with TMBP (Various Concentrations) Adherence->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Add_MTS Add MTS Reagent Incubation->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance (490 nm) Incubate_MTS->Read_Absorbance Data_Analysis Calculate Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for the MTS cell viability assay.

Wound Healing (Scratch) Assay

This assay is used to study cell migration and wound closure in vitro.

Principle: A "wound" is created in a confluent monolayer of cells, and the migration of cells to close the wound is monitored over time.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with media to remove detached cells.

  • Compound Treatment: Add fresh media containing the desired concentration of TMBP or vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.

  • Data Analysis: Measure the area or width of the wound at each time point and calculate the rate of wound closure.

Wound_Healing_Workflow Start Start Seed_Cells Seed Cells to Confluency Start->Seed_Cells Create_Wound Create Scratch (Wound) Seed_Cells->Create_Wound Wash_Cells Wash to Remove Debris Create_Wound->Wash_Cells Treatment Add Media with TMBP/Control Wash_Cells->Treatment Image_T0 Image at Time 0 Treatment->Image_T0 Incubate_Image Incubate and Image at Intervals Image_T0->Incubate_Image Analyze Measure Wound Area & Calculate Closure Rate Incubate_Image->Analyze Cell_Cycle_Analysis_Workflow Start Start Culture_Treat Culture and Treat Cells with TMBP Start->Culture_Treat Harvest_Cells Harvest and Wash Cells Culture_Treat->Harvest_Cells Fix_Cells Fix in Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Quantify Cell Cycle Phases Flow_Cytometry->Analyze_Data

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 3,4',5-Trismethoxybenzophenone Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Nuances of Substituted Benzophenones for Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective anticancer therapeutics has led researchers down a multitude of molecular avenues. One such promising path lies in the exploration of 3,4',5-trismethoxybenzophenone analogs. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their role as tubulin polymerization inhibitors. By presenting a comprehensive overview of quantitative data, experimental protocols, and key mechanistic pathways, this document aims to serve as a valuable resource for professionals in the field of drug discovery and development.

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, notably present in the potent, naturally occurring tubulin inhibitor Combretastatin A-4 (CA-4).[1] Its incorporation into various molecular scaffolds has been a cornerstone of medicinal chemistry efforts to develop new anticancer agents. The benzophenone core, with its two phenyl rings connected by a carbonyl group, offers a versatile platform for synthetic modifications, allowing for a systematic investigation of how structural changes influence biological activity.

Quantitative Structure-Activity Relationship Data

The antiproliferative activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes key quantitative data from the literature, highlighting the impact of different substituents on the benzophenone scaffold.

Compound IDCore Scaffold ModificationR Group (Position)Cancer Cell LineIC50 (µM)Key Findings & Reference
Series 1 2-amino-3,4,5-trimethoxybenzophenone-Various human cancer cell lines0.007 - 0.016The lead compound in this series demonstrated remarkable anti-proliferative activity, comparable to Combretastatin A-4.[2]
Compound 1 Benzophenone-HL-600.48Exhibited very strong inhibitory activity.[3]
Compound 1 BenzophenoneA-5490.82Exhibited very strong inhibitory activity.[3]
Compound 1 BenzophenoneSMMC-77210.26Exhibited very strong inhibitory activity.[3]
Compound 1 BenzophenoneSW4800.99Exhibited very strong inhibitory activity.[3]
Compound 9d Benzophenone analogIncreased number of methyl, chloro, and fluoro groupsA549, HeLa, MCF-7Not specifiedShowed higher potency compared to other compounds in the series.[4]
Compound 7i 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene3-hydroxy-4-methoxyphenyl on B-ringHuh70.080Emerged as the most potent in the series.[1]
Compound 7i 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene3-hydroxy-4-methoxyphenyl on B-ringSGC-79010.12Emerged as the most potent in the series.[1]
Compound 7i 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene3-hydroxy-4-methoxyphenyl on B-ringMCF-7Not specifiedEmerged as the most potent in the series.[1]

Mechanism of Action: Targeting Microtubule Dynamics

A primary mechanism through which many this compound analogs exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][4]

A This compound Analog B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) E->F G Anticancer Effect F->G

Mechanism of action for tubulin polymerization inhibitors.

Experimental Protocols

Cytotoxicity Assays

The in vitro cytotoxicity of the synthesized compounds is a primary determinant of their potential as anticancer agents. Various assays are employed to measure the extent of cell death induced by these compounds.[5] A commonly used method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with various concentrations of test compounds adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end A Design and Synthesize Analogs B In Vitro Cytotoxicity Screening (e.g., MTT assay) A->B C Identify Potent Compounds B->C D Tubulin Polymerization Assay C->D E Determine Mechanism of Action D->E F Establish SAR E->F G Lead Optimization F->G G->A Iterative Refinement

References

In Silico Modeling of 3,4',5-Trismethoxybenzophenone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

3,4',5-Trismethoxybenzophenone (TMBP) is a resveratrol analogue that has demonstrated significant potential as an anti-cancer agent.[1] Its enhanced biological activity compared to resveratrol, including the inhibition of cancer cell growth and migration, underscores the importance of elucidating its mechanism of action at a molecular level.[1] This technical guide provides a comprehensive framework for the in silico modeling of TMBP's interactions with potential biological targets. Given the current absence of specific in silico studies on TMBP, this paper outlines a robust, hypothetical workflow for molecular docking and dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation strategies to facilitate future computational research on this promising compound.

Introduction

This compound (TMBP) is a methylated derivative of resveratrol, a well-studied polyphenolic compound known for its diverse biological activities. TMBP has been shown to be more potent than resveratrol in inhibiting the growth of various human tumor cell lines, with effective concentrations in the range of 0.4 to 2 µg/ml.[1] Experimental studies have revealed that TMBP can induce cell-cycle arrest at the G2/M phase in human hepatocarcinoma cells, inhibit the formation of 3D spheroids, and suppress cancer cell migration. While these cellular effects are documented, the precise molecular targets of TMBP remain to be fully elucidated.

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. These computational approaches can provide valuable insights into binding affinities, interaction modes, and the stability of ligand-protein complexes, thereby guiding further experimental validation and drug development efforts.

This guide proposes a systematic approach to investigate the molecular interactions of TMBP using in silico methods. By leveraging the known targets of its structural analogue, resveratrol, we can identify high-probability candidate targets for TMBP and outline a comprehensive computational workflow to model these interactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of TMBP is presented in Table 1. This information is crucial for the preparation of the ligand for in silico modeling.

PropertyValueReference
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.3 g/mol [1]
CAS Number 94709-12-3[1]
SMILES COc1ccc(cc1)C(=O)c1cc(OC)cc(OC)c1[1]
InChI Key ZICXUWQPVOZNHU-UHFFFAOYSA-N[1]

Hypothesized Molecular Targets

Given that TMBP is an analogue of resveratrol, it is plausible that it shares some of its molecular targets. Resveratrol is known to interact with a multitude of proteins involved in key cellular processes.[2][3][4][5][6] Furthermore, studies on other benzophenone derivatives suggest potential interactions with targets such as cyclooxygenase (COX) enzymes.[7] Based on this, we hypothesize the following as potential molecular targets for TMBP:

  • Sirtuin-1 (SIRT1): A key regulator of cellular metabolism and stress responses, and a known target of resveratrol.[2]

  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Enzymes involved in inflammation and pain, and known targets for some benzophenone-containing compounds.[7]

  • Tubulin: A crucial component of the cytoskeleton, involved in cell division. Its disruption can lead to cell cycle arrest.

  • Key Proteins in the G2/M Checkpoint Pathway: Given TMBP's known effect on cell cycle arrest, proteins such as Cyclin B1 and Cdk1 are logical targets.

Proposed In Silico Modeling Workflow

A systematic in silico workflow is essential for the reliable prediction of TMBP's interactions with its hypothesized targets. The proposed workflow is depicted in the following diagram and detailed in the subsequent sections.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_md Molecular Dynamics cluster_validation Validation & Refinement ligand_prep Ligand Preparation (3,4',5-TMBP) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Target Structures) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring and Ranking pose_analysis->scoring md_simulation MD Simulation (e.g., GROMACS, AMBER) scoring->md_simulation binding_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_simulation->binding_energy experimental_validation Experimental Validation binding_energy->experimental_validation

A proposed workflow for the in silico modeling of TMBP interactions.
Ligand and Protein Preparation

Ligand Preparation:

  • Obtain the 3D structure of this compound from a chemical database such as PubChem.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Assign partial charges to the ligand atoms.

  • Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation:

  • Retrieve the 3D crystal structures of the hypothesized target proteins (SIRT1, COX-1, COX-2, Tubulin, Cyclin B1/Cdk1 complex) from the Protein Data Bank (PDB).

  • Remove water molecules and any co-crystallized ligands from the protein structures.

  • Add polar hydrogen atoms to the protein.

  • Assign partial charges to the protein atoms.

  • Define the binding site for docking. This can be based on the location of the co-crystallized ligand in the original PDB structure or predicted using binding site prediction tools.

  • Generate the grid box for docking, ensuring it encompasses the entire binding site.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of TMBP to the prepared target proteins.

  • Utilize a validated docking program such as AutoDock Vina.

  • Dock the prepared TMBP ligand into the defined binding site of each target protein.

  • Generate a set of possible binding poses for each ligand-protein complex.

  • Rank the poses based on their predicted binding affinities (docking scores).

Molecular Dynamics Simulation

To assess the stability of the predicted TMBP-protein complexes and to refine the binding poses, molecular dynamics (MD) simulations will be conducted.

  • Select the top-ranked binding pose from the molecular docking results for each target.

  • Use a simulation package such as GROMACS or AMBER.

  • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Perform energy minimization of the entire system.

  • Conduct a short equilibration simulation under NVT (constant volume) and NPT (constant pressure) ensembles.

  • Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

  • Analyze the trajectory to evaluate the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between TMBP and the target protein over time.

Binding Free Energy Calculation

To obtain a more accurate estimation of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow. These are for illustrative purposes to guide data presentation.

Table 2: Hypothetical Molecular Docking Results for TMBP

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
SIRT1 e.g., 4ZZI-8.5His363, Ile347, Phe297
COX-1 e.g., 1EQH-7.9Arg120, Tyr355, Ser530
COX-2 e.g., 5IKR-9.2Arg120, Tyr355, Val523
Tubulin e.g., 1SA0-8.8Cys241, Leu248, Ala316
Cyclin B1/Cdk1 e.g., 1JOL-7.5Lys33, Val22, Asp145

Table 3: Hypothetical Binding Free Energy Calculations for TMBP

Target ProteinBinding Free Energy (MM/PBSA) (kcal/mol)
SIRT1 -35.2 ± 3.1
COX-2 -42.5 ± 4.5
Tubulin -38.7 ± 3.8

Experimental Protocols for Validation

The in silico predictions should be validated through experimental assays. The following are detailed protocols for key experiments relevant to the known biological activities of TMBP.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability.[8][9][10][11][12]

  • Cell Seeding: Seed cells (e.g., human hepatocarcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Treat the cells with various concentrations of TMBP (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Wound Healing Assay for Cell Migration

The wound healing assay is used to study cell migration.[13][14][15]

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of TMBP or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[16][17][18]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with TMBP or a vehicle control for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways and workflows.

G2_M_Checkpoint TMBP 3,4',5-Trismethoxy- benzophenone DNA_Damage DNA Damage TMBP->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibition Wee1_Myt1 Wee1/Myt1 Kinases Chk1_Chk2->Wee1_Myt1 Activation CyclinB_Cdk1 Cyclin B1/Cdk1 Complex Cdc25->CyclinB_Cdk1 Activation G2_M_Arrest G2/M Phase Arrest Wee1_Myt1->CyclinB_Cdk1 Inhibition CyclinB_Cdk1->G2_M_Arrest Inhibition leads to Mitosis Mitosis CyclinB_Cdk1->Mitosis G2_M_Arrest->Mitosis Prevents

Signaling pathway of G2/M cell cycle arrest potentially induced by TMBP.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_endpoints Endpoints cell_culture Culture Hepatocarcinoma Cells treatment Treat with TMBP cell_culture->treatment mts_assay MTS Assay treatment->mts_assay wound_healing Wound Healing Assay treatment->wound_healing flow_cytometry Flow Cytometry treatment->flow_cytometry viability Cell Viability (IC50) mts_assay->viability migration Cell Migration Rate wound_healing->migration cell_cycle Cell Cycle Distribution flow_cytometry->cell_cycle

Workflow for the experimental validation of TMBP's biological activity.

Conclusion

While this compound has shown considerable promise as an anti-cancer agent, a detailed understanding of its molecular interactions is currently lacking. This technical guide provides a comprehensive, albeit prospective, roadmap for the in silico investigation of TMBP. By identifying high-probability molecular targets based on its structural similarity to resveratrol and its known biological effects, and by outlining a detailed computational and experimental workflow, this document aims to catalyze future research in this area. The integration of molecular docking, molecular dynamics, and experimental validation will be crucial in unlocking the full therapeutic potential of TMBP and in the rational design of more potent analogues.

References

Unveiling Trimethoxybenzophenones: A Technical Guide to Their Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural occurrences, and biological activities of trimethoxybenzophenone compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, isolation methodologies, and potential therapeutic applications of these specialized benzophenones.

Introduction to Trimethoxybenzophenones

Trimethoxybenzophenones are a subclass of benzophenones characterized by the presence of three methoxy groups on one or both of their phenyl rings. These compounds have garnered interest in the scientific community due to their presence in some natural products and their potential as scaffolds for the development of therapeutic agents. This guide will focus on two key isomers: 2,4,6-trimethoxybenzophenone and 3,4,5-trimethoxybenzophenone, exploring their origins and biological effects.

Discovery and Natural Sources

2,4,6-Trimethoxybenzophenone (Methylhydrocotoin)

The discovery of 2,4,6-trimethoxybenzophenone is historically linked to the exploration of "Coto bark," a medicinal bark from South America. Early phytochemical investigations of bark from species of the Nectandra genus (family Lauraceae) led to the isolation of this compound, which was given the common name methylhydrocotoin. While detailed early isolation reports are scarce in modern databases, the primary natural source is attributed to these Nectandra species.

3,4,5-Trimethoxybenzophenone

In contrast to its 2,4,6-isomer, 3,4,5-trimethoxybenzophenone is not widely reported as a naturally occurring compound. The 3,4,5-trimethoxybenzoyl moiety is, however, a key structural feature of eudesmic acid (3,4,5-trimethoxybenzoic acid), a compound found in various plants, including Eucalyptus species and olives. While the direct benzophenone is rare in nature, the prevalence of the 3,4,5-trimethoxyphenyl group in other natural products suggests potential biosynthetic pathways. Primarily, 3,4,5-trimethoxybenzophenone is recognized as a synthetic compound, frequently utilized as a building block in medicinal chemistry to create derivatives with enhanced biological activity.

Experimental Protocols

Generalized Isolation of Benzophenones from Natural Sources

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the bark of the target Nectandra species at room temperature, protected from direct sunlight. Once thoroughly dried, grind the bark into a coarse powder.

  • Solvent Extraction: Macerate the powdered bark with methanol or ethanol at a 1:10 solid-to-solvent ratio (w/v) for 48-72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract to separate the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

3.1.2. Fractionation and Purification

  • Solvent-Solvent Partitioning: Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: Subject the fraction showing the presence of benzophenones (typically the less polar fractions like chloroform or ethyl acetate) to column chromatography over silica gel.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

  • Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC to identify those containing the target trimethoxybenzophenone.

  • Final Purification: Combine the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or crystallization, to obtain the pure compound.

Synthesis of 3,4,5-Trimethoxybenzophenone

Given its limited natural availability, 3,4,5-trimethoxybenzophenone is typically synthesized. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of a suitable aromatic substrate.

  • Reactants: 3,4,5-trimethoxybenzoyl chloride and benzene.

  • Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).

  • Procedure:

    • Dissolve 3,4,5-trimethoxybenzoyl chloride in an excess of dry benzene.

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous aluminum chloride portion-wise with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 3,4,5-trimethoxybenzophenone by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Signaling Pathways

While research on the specific biological activities of trimethoxybenzophenones is not as extensive as for other benzophenone classes like the polyisoprenylated benzophenones, some significant findings have emerged, particularly for synthetic derivatives.

Cytotoxicity and Antimitotic Activity

Several synthetic derivatives incorporating the 3,4,5-trimethoxybenzoyl scaffold have demonstrated potent cytotoxic and antimitotic properties. For instance, certain (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone compounds, belonging to the phenstatin family, have been shown to be cytotoxic to human lymphocytes and inhibit tubulin assembly. Similarly, some 2-hydroxy-3,4,5-trimethoxybenzophenones exhibit significant antiproliferative activity and act as vascular disrupting agents by targeting tubulin.

The proposed mechanism for this antimitotic activity involves the binding of these compounds to the colchicine site on β-tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Apoptosis_Induction_by_Trimethoxybenzoyl_Derivatives cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Trimethoxybenzoyl_Derivative 3,4,5-Trimethoxybenzoyl Derivative Tubulin β-Tubulin (Colchicine Site) Trimethoxybenzoyl_Derivative->Tubulin Binding Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Disruption->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis_Induction Apoptosis G2M_Arrest->Apoptosis_Induction

Anti-inflammatory Activity

While direct evidence for trimethoxybenzophenones is limited, related compounds containing a trimethoxyphenyl moiety have shown anti-inflammatory effects. For example, a 2',4-dihydroxy-3',4',6'-trimethoxychalcone isolated from Chromolaena odorata was found to possess anti-inflammatory activity by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide-activated macrophages. This suggests that the trimethoxy substitution pattern may contribute to the modulation of inflammatory pathways, a hypothesis that warrants further investigation for trimethoxybenzophenones.

Anti_Inflammatory_Signaling_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NF_kB NF-κB TLR4->NF_kB Inflammatory_Mediators Inflammatory Mediators (e.g., NO, TNF-α) p38_MAPK->Inflammatory_Mediators NF_kB->Inflammatory_Mediators Trimethoxychalcone Trimethoxychalcone (Related Compound) Trimethoxychalcone->p38_MAPK Trimethoxychalcone->NF_kB

Quantitative Data Summary

CompoundNatural Source (Family)Biological ActivityIC₅₀ Values
2,4,6-Trimethoxybenzophenone Nectandra spp. (Lauraceae)Not well-characterizedData not available
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone SyntheticCytotoxic to human lymphocytes5.68 µM[1]
2-Hydroxy-3,4,5-trimethoxybenzophenones SyntheticAntiproliferative (KB cells)11.1 - 11.3 nM[2]
2',4-Dihydroxy-3',4',6'-trimethoxychalcone Chromolaena odorata (Asteraceae)Anti-inflammatory (NO inhibition)Data not available

Conclusion

Trimethoxybenzophenones represent an intriguing, albeit not extensively studied, class of natural and synthetic compounds. 2,4,6-Trimethoxybenzophenone has a documented natural origin in the Nectandra genus, while 3,4,5-trimethoxybenzophenone is more prominent as a synthetic precursor in drug discovery. The 3,4,5-trimethoxybenzoyl moiety, in particular, has shown significant promise as a pharmacophore in the design of potent antimitotic agents that target tubulin polymerization. The potential anti-inflammatory properties of trimethoxy-substituted phenyl rings, as suggested by studies on related chalcones, open another avenue for future research. Further phytochemical exploration of Nectandra and other related species, coupled with expanded pharmacological screening of both natural and synthetic trimethoxybenzophenones, is warranted to fully elucidate their therapeutic potential.

Workflow for Investigation of Trimethoxybenzophenones

Investigation_Workflow cluster_discovery Discovery & Sourcing cluster_synthesis Synthesis (for rare or novel compounds) cluster_evaluation Biological Evaluation Plant_Selection Plant Selection (e.g., Nectandra spp.) Extraction Extraction Plant_Selection->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) Structure_Elucidation->Bioassays Synthesis_Design Synthesis Design Reaction Chemical Reaction Synthesis_Design->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Characterization->Bioassays Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Bioassays->Mechanism_Studies Structure_Activity Structure-Activity Relationship (SAR) Mechanism_Studies->Structure_Activity

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4',5-Trismethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,4',5-trismethoxybenzophenone, a key intermediate in the development of various pharmacologically active compounds. The following sections outline two common and effective synthetic strategies: Friedel-Crafts acylation and a Grignard reagent-based approach. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a polysubstituted diaryl ketone. The benzophenone structural motif is present in a variety of biologically active molecules and is a valuable scaffold in drug discovery. The methoxy substitution pattern can influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate and efficient synthesis of this compound is therefore crucial for further research and development. The following protocols offer two distinct and reliable methods for its preparation.

Synthetic Strategies

Two primary synthetic routes are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.

  • Method 1: Friedel-Crafts Acylation. This classic method involves the reaction of an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.[1][2][3] For the synthesis of this compound, this involves the acylation of 1,2,3-trimethoxybenzene with 4-methoxybenzoyl chloride.

  • Method 2: Grignard Reaction. This approach utilizes an organomagnesium (Grignard) reagent, which acts as a potent nucleophile, to attack an electrophilic carbonyl carbon.[4][5][6] In this protocol, the Grignard reagent is prepared from 4-bromoanisole and then reacted with 3,5-dimethoxybenzoyl chloride.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the two synthetic methods, providing a basis for comparison.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction
Reactants 1,2,3-Trimethoxybenzene, 4-Methoxybenzoyl chloride4-Bromoanisole, Magnesium turnings, 3,5-Dimethoxybenzoyl chloride
Catalyst/Reagent Aluminum chloride (AlCl₃)Iodine (for initiation), Anhydrous diethyl ether (solvent)
Reaction Temperature 0 °C to room temperatureRoom temperature to reflux
Reaction Time 2-4 hours3-5 hours
Solvent Dichloromethane (DCM)Anhydrous diethyl ether
Work-up Procedure Acidic aqueous work-upAcidic aqueous work-up
Purification Method Column chromatographyRecrystallization
Typical Yield 75-85%70-80%

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

Materials:

  • 1,2,3-Trimethoxybenzene

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel.

  • Acylium Ion Formation: Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Dissolve 1,2,3-trimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all the aluminum salts are dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Method 2: Grignard Reaction

This protocol describes the synthesis of this compound using a Grignard reagent.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • 3,5-Dimethoxybenzoyl chloride

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether to just cover the magnesium.

    • Dissolve 4-bromoanisole (1.1 equivalents) in anhydrous diethyl ether and add a small amount to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acyl Chloride:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Work-up:

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Signaling Pathways and Workflows

Friedel_Crafts_Acylation Reactant1 4-Methoxybenzoyl chloride AcyliumIon Acylium Ion Intermediate Reactant1->AcyliumIon Complexation & Rearrangement LewisAcid AlCl₃ LewisAcid->AcyliumIon Intermediate Arenium Ion Intermediate AcyliumIon->Intermediate Reactant2 1,2,3-Trimethoxybenzene Reactant2->Intermediate Electrophilic Attack Product 3,4',5-Trismethoxy- benzophenone Intermediate->Product Deprotonation

Caption: Reaction mechanism for Friedel-Crafts acylation.

Grignard_Reaction_Workflow Start Start Step1 Prepare Grignard Reagent (4-Anisylmagnesium bromide) Start->Step1 Step2 React with 3,5-Dimethoxybenzoyl chloride Step1->Step2 Step3 Aqueous Work-up (Quenching and Extraction) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 End Pure Product Step4->End

Caption: Workflow for the Grignard reaction synthesis.

References

Application Notes and Protocols for the Quantification of 3,4',5-Trismethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4',5-Trismethoxybenzophenone is a chemical compound of interest in various fields, including organic synthesis and potentially as an impurity or metabolite in drug development. Accurate and precise quantification is crucial for its characterization, quality control, and safety assessment. This document provides detailed proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed as an alternative.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or relatively simple matrices where high sensitivity is not required.

Experimental Protocol

2.1.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase or a compatible solvent to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

2.1.2. HPLC-UV Conditions

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 (v/v) Acetonitrile:Water.[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of a standard solution. A starting point could be around 254 nm or 280 nm based on the benzophenone chromophore.
Data Presentation: Expected Performance (Based on Analogs)

The following table summarizes typical quantitative data for the analysis of benzophenone derivatives by HPLC-UV.

ParameterExpected Range
Linearity (R²) > 0.998
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

3.1.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution (1 mg/mL) and working standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

  • Sample Extraction (from a biological matrix like plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. LC-MS/MS Conditions

ParameterProposed Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing a standard solution. For this compound (MW: 288.3), the precursor ion [M+H]⁺ would be m/z 289.3. Product ions would need to be determined experimentally.
Source Temperature 150 °C
Desolvation Temperature 400 °C
Data Presentation: Expected Performance (Based on Analogs)

The following table summarizes typical quantitative data for the analysis of benzophenone derivatives by LC-MS/MS.[2][3]

ParameterExpected Range
Linearity (R²) > 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable.

Experimental Protocol

4.1.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution (1 mg/mL) and working standards in a volatile solvent like ethyl acetate or hexane.

  • Sample Extraction:

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[4]

    • For LLE, a solvent like ethyl acetate or dichloromethane can be used.

    • For SPE, a C18 cartridge can be employed.

    • The final extract should be in a volatile solvent compatible with GC injection.

4.1.2. GC-MS Conditions

ParameterProposed Condition
GC System Gas Chromatograph with a Mass Spectrometric Detector
Column A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of this compound.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Data Presentation: Expected Performance (Based on Analogs)

The following table summarizes typical quantitative data for the analysis of benzophenone derivatives by GC-MS.[4]

ParameterExpected Range
Linearity (R²) > 0.995
Range 10 - 1000 ng/mL
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 3 - 15 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

General Experimental Workflow for Chromatographic Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Standard Preparation C Dissolution/Extraction (LLE, SPE, PP) A->C B Sample Weighing/Measurement B->C D Filtration/Centrifugation C->D E HPLC / UPLC / GC Injection D->E F Chromatographic Separation (e.g., C18 Column) E->F G Detection (UV or MS/MS) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: General workflow for the quantification of this compound.

Logical Relationship for Method Selection

G cluster_methods Analytical Method A Analyte Concentration & Matrix Complexity B HPLC-UV A->B High Conc. Simple Matrix C LC-MS/MS A->C Low Conc. Complex Matrix D GC-MS A->D Volatile/Stable Alternative

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for Evaluating 3,4',5-Trismethoxybenzophenone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic compound analogous to the natural polyphenol resveratrol.[1] As a methylated derivative, TMBP exhibits enhanced biological activity and an improved pharmacokinetic profile compared to resveratrol.[1] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of TMBP as a potential therapeutic agent, particularly in the context of cancer research. The primary mechanism of action identified for TMBP is the induction of cell-cycle arrest at the G2/M phase, leading to the inhibition of cancer cell growth.[1] The following protocols will enable researchers to assess the cytotoxic and anti-proliferative effects of TMBP, as well as to investigate its impact on cell cycle progression and apoptosis.

Data Presentation

The efficacy of this compound and a related compound, 3,4',5-Trimethoxy-trans-stilbene (MR-3), has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Table 1: IC50 Values of this compound (TMBP) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
FCA4 (human hepatoma)Hepatocellular Carcinoma7.5[1]

Table 2: IC50 Values of 3,4',5-Trimethoxy-trans-stilbene (MR-3) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer81.31[2]
PC-3Prostate Cancer42.71[2]
COLO 205Colon Cancer6.25[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by TMBP and the general workflow for the cell-based assays described in this document.

G TMBP This compound (TMBP) Cell Cancer Cell TMBP->Cell G2M_arrest G2/M Phase Cell Cycle Arrest Cell->G2M_arrest Proliferation Inhibition of Cell Proliferation G2M_arrest->Proliferation Apoptosis Induction of Apoptosis G2M_arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding Compound_Treatment 2. Treatment with TMBP Cell_Culture->Compound_Treatment Viability Cell Viability Assay (MTT/MTS) Compound_Treatment->Viability 3. Incubation Apoptosis Apoptosis Assay (Annexin V) Compound_Treatment->Apoptosis 3. Incubation Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Compound_Treatment->Cell_Cycle 3. Incubation Data_Acquisition 4. Data Acquisition Viability->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Data_Interpretation 5. Interpretation Data_Acquisition->Data_Interpretation

Caption: General experimental workflow for evaluating TMBP efficacy.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[3] Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product.[4][5]

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound (TMBP) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., SDS-HCl)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of TMBP in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the TMBP dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3] Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • TMBP stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of TMBP for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • TMBP stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TMBP for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[12][13] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[11]

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a simple method to assess the effect of TMBP on cell migration.

Materials:

  • 6-well tissue culture plates

  • Complete cell culture medium

  • TMBP stock solution

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing different concentrations of TMBP.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate of TMBP-treated cells to that of the control cells.

These protocols provide a robust framework for the preclinical evaluation of this compound. Consistent application of these methods will yield reliable and reproducible data, facilitating a comprehensive understanding of the compound's therapeutic potential.

References

In Vivo Experimental Design for 3,4',5-Trismethoxybenzophenone Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic benzophenone derivative and an analog of the naturally occurring polyphenol resveratrol. Like resveratrol, TMBP has demonstrated significant potential as an anticancer agent. In vitro studies have shown that TMBP can inhibit the proliferation of human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest at the G2/M phase. Furthermore, methylated analogs of resveratrol, such as TMBP, are suggested to possess enhanced pharmacokinetic profiles compared to resveratrol itself, making them promising candidates for in vivo evaluation.

These application notes provide a comprehensive guide for the in vivo experimental design of TMBP studies, focusing on its evaluation as a potential therapeutic agent for hepatocellular carcinoma. The protocols outlined below cover xenograft models, pharmacokinetic analysis, and toxicity assessments, providing a framework for preclinical evaluation.

Data Presentation: In Vivo Efficacy of a Resveratrol Analog in a Hepatocellular Carcinoma Xenograft Model

Treatment GroupDosage (mg/kg/day)Administration RouteMean Tumor Volume (mm³) at Day 14Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1500 ± 2500
Pterostilbene50Oral Gavage850 ± 15043
Pterostilbene100Oral Gavage500 ± 10067

Experimental Protocols

Hepatocellular Carcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model of human hepatocellular carcinoma in immunodeficient mice to evaluate the in vivo antitumor efficacy of TMBP.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Cell culture medium (e.g., DMEM) with supplements

  • Matrigel® Basement Membrane Matrix

  • This compound (TMBP)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the chosen HCC cell line according to standard protocols. Harvest cells during the exponential growth phase.

  • Cell Preparation: Resuspend the harvested cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (approximately 100-150 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment: Randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Vehicle Control Group: Administer the vehicle solution orally once daily.

    • TMBP Treatment Groups: Administer TMBP at different dose levels (e.g., 25, 50, 100 mg/kg) orally once daily. The treatment duration is typically 2-3 weeks.

  • Data Collection:

    • Record tumor volumes and body weights every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Analysis:

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences.

    • Tumor tissues can be processed for histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Pharmacokinetic Study

This protocol outlines the procedures for determining the pharmacokinetic profile of TMBP in rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound (TMBP)

  • Vehicle for intravenous (e.g., saline with a solubilizing agent) and oral administration

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector

Procedure:

  • Animal Dosing:

    • Intravenous (IV) Administration: Administer a single dose of TMBP (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose of TMBP (e.g., 50 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an HPLC method for the quantification of TMBP in plasma.

    • Analyze the plasma samples to determine the concentration of TMBP at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • Area under the concentration-time curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the oral bioavailability of TMBP using the formula: (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100%.

Acute and Sub-chronic Toxicity Assessment

This protocol provides a framework for evaluating the potential toxicity of TMBP following single and repeated dosing.

Materials:

  • Sprague-Dawley rats or BALB/c mice

  • This compound (TMBP)

  • Vehicle solution

  • Clinical observation checklists

  • Equipment for hematology and clinical chemistry analysis

  • Histopathology supplies

Procedure:

  • Acute Toxicity Study (Single Dose):

    • Administer a single high dose of TMBP (e.g., 2000 mg/kg) orally to a group of animals.

    • Observe the animals for signs of toxicity and mortality for 14 days.

    • Record any clinical signs, changes in body weight, and food/water consumption.

    • Perform a gross necropsy at the end of the observation period.

  • Sub-chronic Toxicity Study (Repeated Dose):

    • Administer TMBP orally at multiple dose levels (e.g., low, medium, and high doses) daily for 28 or 90 days. Include a vehicle control group.

    • In-life Observations:

      • Monitor clinical signs, body weight, and food/water consumption throughout the study.

      • Perform detailed clinical examinations weekly.

    • Terminal Procedures:

      • At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.

      • Perform a complete necropsy and record organ weights.

      • Collect major organs and tissues for histopathological examination.

  • Data Analysis:

    • Compare the data from the TMBP-treated groups with the control group.

    • Identify any dose-related adverse effects.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

G2_M_Arrest_Signaling_Pathway TMBP This compound PI3K PI3K TMBP->PI3K Inhibits p38 p38 MAPK TMBP->p38 Activates Akt Akt PI3K->Akt Activates Cdc25C Cdc25C Akt->Cdc25C Activates p21 p21 p38->p21 Activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibits Cdc25C->CyclinB1_CDK1 Activates G2_M G2/M Phase Arrest CyclinB1_CDK1->G2_M Leads to Experimental_Workflow start Start: In Vivo Study Design xenograft HCC Xenograft Model (Efficacy) start->xenograft pk Pharmacokinetic Study (ADME) start->pk tox Toxicity Assessment (Safety) start->tox data_collection Data Collection (Tumor size, Blood samples, etc.) xenograft->data_collection pk->data_collection tox->data_collection analysis Data Analysis (Statistics, Modeling) data_collection->analysis end End: Preclinical Evaluation analysis->end

Application Notes and Protocols for 3,4',5-Trismethoxybenzophenone as a Photoinitiator in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trismethoxybenzophenone is a substituted aromatic ketone that, like other benzophenone derivatives, is expected to function as a Type II photoinitiator.[1] This class of photoinitiators is crucial in polymer chemistry for initiating free-radical polymerization upon exposure to ultraviolet (UV) light. Applications are widespread, including the curing of coatings, inks, adhesives, and in the fabrication of biomedical devices and 3D printed materials.[2]

Type II photoinitiators, such as benzophenones, do not generate radicals by themselves upon irradiation. Instead, they require a co-initiator, typically a hydrogen donor like a tertiary amine or a thiol, to produce the initiating free radicals. The substitution pattern on the benzophenone core, in this case, three methoxy groups, is anticipated to influence the molecule's light absorption characteristics and its efficiency in initiating polymerization.

Mechanism of Photoinitiation

The photoinitiation mechanism for a Type II photoinitiator like this compound involves a bimolecular process. Upon absorption of UV radiation, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁). This excited triplet state is a reactive diradical that abstracts a hydrogen atom from a co-initiator (e.g., an amine). This hydrogen abstraction results in the formation of a ketyl radical and a co-initiator-derived radical. The latter is the primary species responsible for initiating the polymerization of monomers, such as acrylates.

G PI Photoinitiator (S₀) PI_S1 Photoinitiator (S₁) PI->PI_S1 UV Light (hν) PI_T1 Photoinitiator (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) CoI Co-initiator (R₃N) Ketyl_Radical Ketyl Radical PI_T1->Ketyl_Radical Hydrogen Abstraction CoI_Radical Co-initiator Radical (R₂N-C•HR') Monomer Monomer Polymer Polymer Chain CoI_Radical->Polymer Initiation Monomer->Polymer

Figure 1: Photoinitiation mechanism of a Type II benzophenone photoinitiator.

Data Presentation

The following tables summarize typical quantitative data for benzophenone-based photoinitiator systems. These values should be considered as a general reference for formulating and evaluating systems with this compound.

Table 1: Typical Formulation for UV-Curable Acrylate System

ComponentConcentration (wt%)Purpose
Monomer (e.g., TMPTA¹)93 - 98Forms the polymer backbone
Photoinitiator (Benzophenone derivative)1 - 5Absorbs UV light and initiates polymerization
Co-initiator (e.g., TEA²)1 - 5Hydrogen donor to generate initiating radicals

¹TMPTA: Trimethylolpropane triacrylate ²TEA: Triethylamine

Table 2: Comparative Performance of Representative Benzophenone Photoinitiators

Photoinitiatorλmax (nm)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Polymerization Rate (%/s)³Final Conversion (%)³
Benzophenone (BP)~252, ~340~18,000 (at 252 nm)Varies significantly with conditions50 - 70
4-Hydroxybenzophenone~285Data not readily availableGenerally lower than BP40 - 60
4,4'-Bis(diethylamino)benzophenone (Michler's Ketone)~365~30,000Higher than BP60 - 80

³Polymerization of Trimethylolpropane trimethacrylate (TMPTMA) with an amine co-initiator. Actual values are highly dependent on experimental conditions (light intensity, co-initiator type and concentration, atmosphere).

Experimental Protocols

Protocol 1: Photopolymerization of an Acrylate Monomer

This protocol outlines a general procedure for the photopolymerization of an acrylate monomer using a benzophenone derivative as the photoinitiator.

Materials:

  • This compound

  • Co-initiator (e.g., Triethylamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDB))

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate (TMPTA))

  • UV curing system (e.g., mercury lamp or LED with appropriate wavelength)

  • Glass slides

  • Spacers (to control film thickness)

  • Nitrogen or Argon source (optional, for creating an inert atmosphere)

Procedure:

  • Formulation Preparation:

    • In a light-protected vial, prepare the photopolymerizable formulation. A typical formulation consists of the monomer, the photoinitiator, and the co-initiator.

    • Example formulation: 95 wt% TMPTA, 2 wt% this compound, 3 wt% TEA.

    • Mix the components thoroughly until the photoinitiator and co-initiator are completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Sample Preparation:

    • Place two spacers of a defined thickness (e.g., 100 µm) on a clean glass slide.

    • Apply a small amount of the prepared formulation between the spacers.

    • Place a second glass slide on top to create a film of uniform thickness.

  • UV Curing:

    • To minimize oxygen inhibition, which can quench the radical polymerization, it is recommended to perform the curing in an inert atmosphere (e.g., under a nitrogen or argon stream).

    • Place the sample under the UV lamp at a fixed distance. The light intensity at the sample surface should be measured with a radiometer (e.g., 10-100 mW/cm²).

    • Irradiate the sample for a specified duration (e.g., 30 seconds to 5 minutes). The curing time will depend on the reactivity of the formulation and the light intensity.

  • Analysis:

    • After curing, the degree of polymerization can be assessed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C bond peak (around 1635 cm⁻¹).

G start Start formulation Prepare Photopolymer Formulation start->formulation sample_prep Prepare Sample Film formulation->sample_prep inert Create Inert Atmosphere (Optional) sample_prep->inert uv_cure UV Curing inert->uv_cure analysis Analyze Cured Polymer uv_cure->analysis end End analysis->end

Figure 2: Experimental workflow for photopolymerization.
Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR

This protocol allows for the continuous monitoring of monomer conversion during photopolymerization.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory

  • UV/Vis light source with controlled intensity

  • Liquid sample holder (e.g., KBr plates with a known spacer thickness)

  • Photopolymerizable formulation (as prepared in Protocol 1)

  • Nitrogen purge system (optional)

Procedure:

  • Sample Preparation:

    • Place a drop of the photopolymerizable formulation between two KBr plates separated by a spacer of known thickness.

  • FTIR Setup:

    • Place the sample holder in the FTIR spectrometer.

    • Position the UV/Vis light source to irradiate the sample within the spectrometer.

    • If using, start the nitrogen purge to reduce oxygen inhibition.

  • Data Acquisition:

    • Record an initial FTIR spectrum before turning on the UV light (time = 0).

    • Turn on the UV light to start the polymerization.

    • Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 seconds) during the irradiation.

  • Data Analysis:

    • Monitor the decrease in the peak area of the acrylate C=C double bond (around 1635 cm⁻¹).

    • Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • Plot the monomer conversion versus time to obtain the polymerization profile. The polymerization rate (Rp) can be determined from the slope of this curve.

G start Start prep_sample Prepare Sample in FTIR Holder start->prep_sample setup_ftir Setup FTIR and UV Source prep_sample->setup_ftir initial_scan Record Initial Spectrum (t=0) setup_ftir->initial_scan start_uv Start UV Irradiation initial_scan->start_uv collect_data Collect Spectra over Time start_uv->collect_data analyze_data Analyze Data for Monomer Conversion collect_data->analyze_data end End analyze_data->end

Figure 3: Workflow for monitoring polymerization kinetics with real-time FTIR.

Conclusion

This compound holds potential as a Type II photoinitiator for free-radical polymerization. Its performance is expected to be influenced by its specific light absorption properties and the efficiency of hydrogen abstraction from a co-initiator. The provided application notes and protocols, based on well-understood benzophenone chemistry, offer a solid foundation for researchers and scientists to begin exploring the utility of this compound in various polymer chemistry applications, from developing novel materials to applications in drug delivery and biomedical device fabrication. It is recommended that initial studies focus on characterizing the UV-Vis absorption spectrum of this compound to select an appropriate light source and then proceed with kinetic studies to quantify its photoinitiation efficiency.

References

Application of 3,4',5-Trismethoxybenzophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its structural similarity to resveratrol, a natural polyphenol known for its diverse biological activities. The methoxy groups in TMBP enhance its metabolic stability and bioavailability compared to the hydroxyl groups of resveratrol, making it a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of TMBP in medicinal chemistry, with a focus on its anticancer properties. Detailed protocols for key experiments and a summary of its biological activity are presented to facilitate further research and drug development efforts.

Biological Activities and Mechanism of Action

The primary application of this compound in medicinal chemistry lies in its potent antiproliferative and cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics and the induction of cell cycle arrest.

Antiproliferative Activity

TMBP has demonstrated significant growth-inhibitory effects across different cancer cell types. A key study reported a half-maximal inhibitory concentration (IC50) of 7.5 μM in human hepatocarcinoma (FCA4) cells[1]. The antiproliferative activity of TMBP and its analogs is a subject of ongoing research, with various studies exploring its efficacy in a broader range of cancer cell lines.

Table 1: Antiproliferative Activity of this compound and Analogs

Compound/AnalogCell LineIC50 (µM)Reference
This compoundHuman Hepatocarcinoma (FCA4)7.5[1]
2-amino-3,4',5-trimethoxybenzophenoneVariety of human cancer cell lines0.007 - 0.016

Note: Data for a broader range of cancer cell lines for this compound is still emerging. The provided data for the 2-amino analog highlights the potential of this chemical scaffold.

Tubulin Polymerization Inhibition
Cell Cycle Arrest at G2/M Phase

The disruption of microtubule formation by TMBP leads to the activation of the spindle assembly checkpoint, resulting in cell cycle arrest at the G2/M phase. Studies have shown that treatment of human hepatocarcinoma cells with 5 μM TMBP leads to a significant accumulation of cells in the G2/M phase[1]. This arrest prevents the cells from proceeding through mitosis, ultimately triggering apoptotic cell death. The molecular mechanism involves the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and Cdc2 (also known as Cdk1).

Signaling Pathway of TMBP-induced G2/M Arrest

G2_M_Arrest TMBP This compound Tubulin Tubulin Polymerization TMBP->Tubulin Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules SAC Spindle Assembly Checkpoint Activation Microtubules->SAC Cdc20 Cdc20 SAC->Cdc20 Inhibits Apoptosis Apoptosis SAC->Apoptosis APC_C APC/C Cdc20->APC_C Activates M_Phase M-Phase Entry CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex APC_C->CyclinB1_Cdc2 Degrades Cyclin B1 CyclinB1_Cdc2->M_Phase Promotes G2_M_Transition G2/M Transition G2_M_Transition->CyclinB1_Cdc2 Activates

Caption: TMBP-induced G2/M cell cycle arrest signaling pathway.

Potential as a P-glycoprotein (P-gp) Inhibitor

Preliminary research suggests that compounds with the trimethoxyphenyl moiety may act as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, TMBP could potentially enhance the efficacy of other chemotherapeutic agents by increasing their intracellular accumulation. However, direct quantitative data on the P-gp inhibitory activity of TMBP is currently limited and requires further investigation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the medicinal chemistry applications of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is via a Friedel-Crafts acylation reaction.

Workflow for the Synthesis of this compound

synthesis_workflow Reactants 1,3,5-Trimethoxybenzene + 4-Methoxybenzoyl chloride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) in an inert solvent (e.g., DCM) Reactants->Reaction Workup Quenching (e.g., with HCl/ice) and Extraction (e.g., with Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product This compound Purification->Product cell_assay_workflow cluster_viability MTS Assay cluster_migration Wound Healing Assay cluster_cellcycle Flow Cytometry MTS_seed Seed Cells MTS_treat Treat with TMBP MTS_seed->MTS_treat MTS_add Add MTS Reagent MTS_treat->MTS_add MTS_read Read Absorbance MTS_add->MTS_read WH_seed Seed to Confluency WH_scratch Create Scratch WH_seed->WH_scratch WH_treat Treat with TMBP WH_scratch->WH_treat WH_image Image Over Time WH_treat->WH_image FC_seed Seed and Treat FC_harvest Harvest and Fix FC_seed->FC_harvest FC_stain Stain with PI FC_harvest->FC_stain FC_analyze Analyze by Flow Cytometer FC_stain->FC_analyze

References

Protocol for Studying the Anti-proliferative Effects of 3,4',5-Trismethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4',5-Trismethoxybenzophenone (TMBP) is a synthetic organic compound with a chemical structure analogous to resveratrol, a natural polyphenol known for its diverse biological activities, including anti-cancer properties. The methoxy groups in TMBP are thought to enhance its metabolic stability and bioavailability compared to the hydroxyl groups of resveratrol. Preliminary studies have indicated that TMBP exhibits anti-proliferative effects against various cancer cell lines, suggesting its potential as a therapeutic agent. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the anti-proliferative mechanisms of TMBP in a laboratory setting. The detailed methodologies cover the assessment of cell viability, cell cycle progression, apoptosis induction, and the modulation of key signaling pathways.

Data Presentation

Table 1: Anti-proliferative Activity of TMBP on Human Hepatocellular Carcinoma (HepG2) Cells
Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
565.7 ± 3.8
7.5 (IC50)50.1 ± 4.2
1038.2 ± 3.1
2515.9 ± 2.5
505.4 ± 1.8
Table 2: Effect of TMBP on Cell Cycle Distribution in HepG2 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.2 ± 3.120.5 ± 2.214.3 ± 1.9
TMBP (7.5 µM)25.8 ± 2.510.1 ± 1.564.1 ± 3.8
Table 3: Induction of Apoptosis by TMBP in HepG2 Cells
TreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)
Vehicle Control2.1 ± 0.51.5 ± 0.3
TMBP (7.5 µM)28.7 ± 2.915.4 ± 2.1

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Human hepatocellular carcinoma (HepG2) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (TMBP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of TMBP (e.g., 10 mM) in DMSO and store at -20°C.

  • For experiments, dilute the TMBP stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control containing the same concentration of DMSO should be included in all experiments.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere for 24 hours before treatment.

  • Replace the medium with a fresh medium containing various concentrations of TMBP or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTS Assay)

Materials:

  • 96-well plates

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS)

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • After 24 hours, treat the cells with various concentrations of TMBP for 48 hours.

  • Following treatment, add 20 µL of the combined MTS/PMS solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Treat cells with TMBP (e.g., at its IC50 concentration) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates and treat with TMBP as described for the cell cycle analysis.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with TMBP, then wash with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • 96-well, clear bottom plate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin polymerization reaction mixture on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add TMBP at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., Nocodazole) as a positive control.

  • Initiate the polymerization by adding the cold tubulin mixture to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) cell_seeding Cell Seeding cell_culture->cell_seeding tmbi_prep TMBP Stock Preparation (in DMSO) tmbi_treatment Treatment with TMBP (Various Concentrations & Durations) tmbi_prep->tmbi_treatment tubulin Tubulin Polymerization Assay tmbi_prep->tubulin cell_seeding->tmbi_treatment viability Cell Viability (MTS Assay) tmbi_treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) tmbi_treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) tmbi_treatment->apoptosis western Western Blot tmbi_treatment->western ic50 IC50 Determination viability->ic50 dist_analysis Cell Cycle Distribution Analysis cell_cycle->dist_analysis apop_quant Apoptosis Quantification apoptosis->apop_quant protein_exp Protein Expression Analysis western->protein_exp poly_kinetics Polymerization Kinetics tubulin->poly_kinetics

Caption: Experimental workflow for studying TMBP's anti-proliferative effects.

Signaling_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_pi3k PI3K/AKT Pathway TMBP This compound (TMBP) Tubulin Tubulin Dimers TMBP->Tubulin Inhibition TMBP->Tubulin G2M_Transition G2/M Transition TMBP->G2M_Transition Arrest PI3K PI3K TMBP->PI3K Inhibition? TMBP->PI3K Microtubules Microtubules Tubulin->Microtubules Polymerization CDK1_CyclinB CDK1/Cyclin B1 Complex Mitosis Mitosis Microtubules->Mitosis Required for mitotic spindle CDK1_CyclinB->G2M_Transition G2M_Transition->Mitosis AKT AKT PI3K->AKT Activation (Phosphorylation) Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Postulated signaling pathways affected by TMBP.

Application Notes and Protocols: 3,4',5-Trismethoxybenzophenone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the solubilization and use of 3,4',5-Trismethoxybenzophenone (TMBP) in mammalian cell culture experiments. TMBP is a methylated analog of resveratrol, a naturally occurring polyphenol, and has been investigated for its potential therapeutic effects, including the inhibition of cancer cell growth.[1] Proper dissolution and dilution are critical for obtaining accurate and reproducible results in in vitro studies. This document outlines the recommended solvents, preparation of stock and working solutions, and key experimental considerations. Additionally, it includes a summary of reported biological activity and relevant signaling pathways.

Introduction

This compound (TMBP) is a synthetic compound derived from resveratrol. The methylation of the hydroxyl groups is suggested to enhance its biological activity and improve its pharmacokinetic profile compared to its parent compound, resveratrol.[1] Preliminary studies have shown that TMBP can inhibit the growth of human hepatocarcinoma cells by inducing cell-cycle arrest at the G2/M phase, with a reported IC50 of 7.5 µM.[1] To facilitate further research into the biological effects of TMBP, this document provides a standardized protocol for its preparation and application in cell culture.

Solubility and Stock Solution Preparation

Table 1: Recommended Solvents and Working Concentrations

SolventRecommended Starting Stock ConcentrationMaximum Final Concentration in Culture MediumNotes
Dimethyl sulfoxide (DMSO)10 mM - 100 mM≤ 0.5% (v/v)DMSO is a powerful solvent but can exhibit toxicity at higher concentrations. A solvent control is essential.[2][3]
Ethanol (EtOH)10 mM - 50 mM≤ 0.5% (v/v)Less toxic than DMSO for some cell lines, but also a less potent solvent.[2][3]
Methanol (MeOH)10 mM - 50 mM≤ 0.1% (v/v)Can be more toxic than ethanol; use with caution and at very low final concentrations.[2]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipette

Method:

  • Calculate the required mass: The molecular weight of this compound is 346.37 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 346.37 g/mol = 0.0034637 g = 3.46 mg

  • Weigh the compound: Carefully weigh 3.46 mg of TMBP powder and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of cell culture grade DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly until the TMBP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions in Cell Culture Medium

The stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is non-toxic to the cells being studied.

Protocol 2: Dilution of Stock Solution to Final Working Concentration

Materials:

  • 10 mM TMBP stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes

  • Calibrated pipettes

Method:

  • Determine final concentrations: Based on literature, effective concentrations of TMBP and similar compounds are in the low micromolar range (e.g., 5 µM - 50 µM).[1][4]

  • Serial dilution (Example for a final concentration of 10 µM):

    • Perform a serial dilution to minimize precipitation and ensure accurate final concentrations. A direct dilution of a high-concentration stock into an aqueous medium can cause the compound to precipitate.

    • Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting.

    • Prepare the final working solution: Add the desired volume of the 100 µM intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 10 µM in a 6-well plate with 2 mL of medium per well, add 222 µL of the 100 µM intermediate solution to 1778 µL of medium.

  • Solvent control: Prepare a vehicle control by adding the same final concentration of DMSO (or other solvent) to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Incubate cells: Treat the cells with the final working solution of TMBP and the vehicle control for the desired experimental duration.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_controls Experimental Controls weigh Weigh TMBP Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final Prepare Final Working Solution in Medium intermediate->final treat Treat Cells final->treat final->treat vehicle Vehicle Control (DMSO in Medium) vehicle->treat Parallel Treatment untreated Untreated Control

Figure 1. Experimental workflow for preparing and using this compound in cell culture.

Biological Activity and Signaling Pathways

While research on this compound is emerging, studies on structurally similar resveratrol analogs provide insights into potential mechanisms of action. For instance, 3,4′,5-trimethoxy-trans-stilbene (TMS), another resveratrol derivative, has been shown to exert protective effects against endothelial dysfunction by activating the AMPK/SIRT1/eNOS pathway.[4] Additionally, TMS and related compounds have been found to suppress inflammation by inhibiting the MAPK and NF-κB signaling pathways.[5] TMBP itself has been shown to induce G2/M phase cell cycle arrest in hepatocarcinoma cells.[1]

G cluster_pathway Potential Downstream Effects TMBP This compound (TMBP) Mapk MAPK Pathway Inhibition TMBP->Mapk Inhibits Nfkb NF-κB Pathway Inhibition TMBP->Nfkb Inhibits CellCycle Cell Cycle Progression TMBP->CellCycle Inhibits G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

Figure 2. Postulated signaling pathways affected by this compound based on current literature.

Important Considerations

  • Purity of the compound: Ensure the use of high-purity TMBP for reliable and reproducible results.

  • Solvent Toxicity: Always perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

  • Compound Stability: Protect the stock solution from light and repeated temperature fluctuations.

  • Cell Line Specificity: The optimal concentration of TMBP and the tolerance to solvents may vary between different cell lines.[2]

  • Verification of Activity: It is recommended to include a positive control if the expected biological outcome is known.

By following these protocols and considerations, researchers can effectively prepare and utilize this compound for in vitro cell culture experiments, contributing to a better understanding of its biological functions and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4',5-Trismethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4',5-Trismethoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and direct method is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. For this compound, this typically involves the reaction of 1,2,3-trimethoxybenzene with 4-methoxybenzoyl chloride or the reaction of anisole with 3,5-dimethoxybenzoyl chloride, both catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2][3] An alternative, though less common, approach could involve a Grignard reaction.

Q2: I am experiencing a very low or no yield in my Friedel-Crafts acylation. What are the likely causes?

A2: Low to no yield in Friedel-Crafts acylation is a common issue that can often be attributed to several key factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1]

  • Deactivated Aromatic Ring: While the methoxy groups in the starting materials are activating, any unintended deactivating substituents on your aromatic ring can hinder or prevent the reaction.[1][4]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, which sequesters the catalyst. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required.[1][5]

  • Suboptimal Temperature: The reaction may require heating to proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition and side reactions.[1]

Q3: My reaction is producing multiple products, making purification difficult. What are the possible side reactions?

A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side products can still form:

  • Isomeric Products: Acylation can occur at different positions on the aromatic ring, leading to a mixture of isomers. The directing effects of the methoxy groups will strongly influence the regioselectivity.[5]

  • Polysubstitution: Although the acyl group is deactivating, highly activated starting materials can sometimes undergo a second acylation, especially with an excess of the acylating agent or at high temperatures.[1][5]

  • Solvent Acylation: If the solvent is aromatic (e.g., chlorobenzene), it may compete with your substrate in the acylation reaction.[5]

Q4: How can I improve the regioselectivity of the acylation?

A4: The regioselectivity is primarily dictated by the directing effects of the substituents on the aromatic ring. To favor a specific isomer, consider the following:

  • Choice of Starting Materials: Carefully select your starting materials to favor the desired substitution pattern. For this compound, reacting 1,2,3-trimethoxybenzene with 4-methoxybenzoyl chloride is a logical approach.

  • Reaction Conditions: Lower reaction temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically favored product.[5]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Lewis Acid Catalyst Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficient Catalyst Increase the molar ratio of the Lewis acid to the aromatic substrate. A 1.1 to 2.0 molar equivalent is often necessary to account for complexation with the product.[5]
Inadequate Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for the formation of by-products using a technique like Thin Layer Chromatography (TLC).[1]
Poor Quality Reagents Ensure the purity of your starting materials (1,2,3-trimethoxybenzene or anisole, and the corresponding benzoyl chloride) through distillation or recrystallization.
Problem 2: Formation of Multiple Products
Potential Cause Recommended Solution
Polysubstitution Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. Consider adding the aromatic substrate to a pre-formed complex of the acylating agent and the Lewis acid (Perrier addition).[5]
Isomer Formation Optimize the solvent and reaction temperature. A less polar solvent and lower temperature may improve selectivity for the desired isomer.[5]
Solvent Acylation Use a non-aromatic, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).[5]

Experimental Protocols

Illustrative Protocol for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1,2,3-Trimethoxybenzene (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 1,2,3-trimethoxybenzene (1.0 eq) and 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Transfer the solution of reactants to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Yield (Hypothetical Data)
Lewis Acid Equivalents Temperature (°C) Time (h) Yield (%)
AlCl₃1.225385
AlCl₃1.025365
FeCl₃1.225370
SnCl₄1.225360
AlCl₃1.20 -> 25488
Table 2: Effect of Solvent on Yield (Hypothetical Data)
Solvent Temperature (°C) Time (h) Yield (%) Notes
Dichloromethane25385Good solubility, easy to remove.
Carbon Disulfide25382Good solvent, but toxic and flammable.
Nitrobenzene25375Can be used for less reactive substrates, but difficult to remove.
1,2-Dichloroethane50290Higher boiling point allows for heating.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK optimize_catalyst Use Anhydrous Lewis Acid (e.g., fresh AlCl₃) Increase to 1.2-2.0 eq. check_catalyst->optimize_catalyst Moisture contamination or insufficient amount? check_reagents Verify Reagent Purity check_conditions->check_reagents Conditions OK optimize_temp Screen Temperatures (e.g., 0°C to reflux) Monitor by TLC check_conditions->optimize_temp Suboptimal temperature or time? optimize_reagents Purify Starting Materials (Distillation/Recrystallization) check_reagents->optimize_reagents Impurities present? success Improved Yield check_reagents->success Reagents OK optimize_catalyst->success optimize_temp->success optimize_reagents->success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere (N₂) - Add AlCl₃ and DCM start->setup cool Cool to 0°C setup->cool add_reactants Dropwise addition of 1,2,3-Trimethoxybenzene & 4-Methoxybenzoyl Chloride in DCM cool->add_reactants react Stir at RT for 2-4h Monitor by TLC add_reactants->react quench Quench with Ice/HCl react->quench workup Aqueous Workup: - Separate Layers - Wash with NaHCO₃, Brine - Dry over MgSO₄ quench->workup purify Purification: - Concentrate - Column Chromatography or Recrystallization workup->purify end Final Product purify->end

Caption: A typical experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

References

Troubleshooting low bioactivity of 3,4',5-Trismethoxybenzophenone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 3,4',5-Trismethoxybenzophenone (TMBP) in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the known bioactivity of this compound (TMBP)?

A1: this compound is a resveratrol analog known for its antimitotic and antiproliferative properties. It has been shown to inhibit the growth of various human tumor cell lines and is reported to be more potent than resveratrol. A key mechanism of its action is the induction of cell cycle arrest at the G2/M phase.

Q2: I am observing lower than expected bioactivity of TMBP in my cell-based assay. What are the common initial troubleshooting steps?

A2: Low bioactivity of TMBP can often be attributed to issues with its solubility and stability in aqueous assay media. TMBP is a hydrophobic compound, and improper handling can lead to precipitation and a lower effective concentration. Initial troubleshooting should focus on ensuring the compound is fully dissolved and remains in solution throughout the experiment.

Q3: What is the recommended solvent for dissolving TMBP?

A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable solvents for preparing high-concentration stock solutions of TMBP. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Could TMBP be degrading during my experiment?

A4: While TMBP is generally stable, its stability can be influenced by experimental conditions such as pH, temperature, and light exposure. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment and to minimize the exposure of the compound to harsh conditions.

Q5: Is it possible that TMBP is interfering with my assay readout?

A5: Yes, like many small molecules, TMBP has the potential to interfere with certain assay technologies. This can include intrinsic fluorescence, light scattering due to aggregation, or reactivity with assay components. It is important to run appropriate controls to rule out such interference.

Troubleshooting Guides

Problem 1: Low or No Apparent Bioactivity in a Cell-Based Assay

Potential Cause 1: Compound Precipitation

  • Explanation: TMBP is hydrophobic and can precipitate when a concentrated stock in an organic solvent is diluted into aqueous cell culture media. This "crashing out" significantly reduces the effective concentration of the compound available to the cells.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the assay wells under a microscope for any signs of precipitate (e.g., crystals, amorphous particles, or cloudiness).

    • Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of TMBP.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the TMBP stock in pre-warmed (37°C) medium to minimize rapid solvent exchange.

    • Increase Serum Concentration: If your experimental design allows, a temporary increase in the serum concentration in the medium can sometimes help to maintain the solubility of hydrophobic compounds.

Potential Cause 2: Compound Aggregation

  • Explanation: At concentrations above its critical aggregation concentration (CAC), TMBP may form aggregates. These aggregates can have reduced or no bioactivity and may even interfere with the assay.

  • Troubleshooting Steps:

    • Concentration-Response Curve Analysis: A bell-shaped or unexpectedly flat dose-response curve can be indicative of aggregation at higher concentrations.

    • Centrifugation Assay: An experiment to test for aggregation involves centrifuging the compound solution at high speed and then testing the activity of the supernatant. A loss of activity in the supernatant suggests that the active species has been pelleted, likely as an aggregate.

Potential Cause 3: Inactive Compound

  • Explanation: Improper storage or handling of the TMBP powder or stock solution may have led to its degradation.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure that the solid compound and stock solutions have been stored as recommended (typically at -20°C, protected from light and moisture).

    • Use a Fresh Stock: Prepare a fresh stock solution from the solid compound and repeat the experiment.

    • Analytical Confirmation: If problems persist, consider analytical methods like HPLC to confirm the purity and integrity of the compound.

Problem 2: Inconsistent or Irreproducible Results

Potential Cause 1: Variability in Compound Preparation

  • Explanation: Inconsistent pipetting of the viscous DMSO stock or incomplete dissolution of the solid compound can lead to variations in the actual concentration of TMBP between experiments.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: When preparing the stock solution, ensure the TMBP is completely dissolved by vortexing and, if necessary, brief sonication.

    • Use Positive Displacement Pipettes: For viscous DMSO stocks, consider using positive displacement pipettes for more accurate dispensing.

    • Standardized Protocol: Follow a strict, standardized protocol for preparing and diluting the compound for every experiment.

Potential Cause 2: Assay Interference

  • Explanation: TMBP might interfere with the assay detection method, leading to variable results. For example, it could have intrinsic fluorescence at the wavelengths used in a fluorescence-based assay.

  • Troubleshooting Steps:

    • Blank Measurements: Run controls with TMBP in the assay medium without cells to check for background signal.

    • Alternative Assay Methods: If interference is suspected, consider using an orthogonal assay method that relies on a different detection principle to confirm the bioactivity.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMF30 mg/mL
DMSO20 mg/mL
DMF:PBS (pH 7.2) (1:3)0.1 mg/mL

Table 2: Reported Bioactivity of this compound

Cell LineAssay TypeEndpointReported Activity
Human Tumor Cell LinesGrowth InhibitionIC500.4 to 2 µg/mL
Human Hepatocarcinoma CellsCell Cycle AnalysisG2/M ArrestObserved at 5 µM
Human Hepatocarcinoma CellsCytotoxicityIC507.5 µM

Experimental Protocols

Protocol 1: Solubility Assessment in Cell Culture Medium
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of TMBP in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial 2-fold dilution of the TMBP stock solution in your complete cell culture medium (pre-warmed to 37°C). The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Include a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the duration of your typical experiment (e.g., 24, 48, or 72 hours).

  • Visual and Spectrophotometric Analysis:

    • Visually inspect the wells for any signs of precipitation at various time points.

    • Quantify precipitation by measuring the absorbance at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

Protocol 2: Centrifugation Assay for Aggregation
  • Sample Preparation: Prepare a solution of TMBP in your assay buffer at a concentration where you observe low or inconsistent bioactivity. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).

  • Pre-Centrifugation Sample: Remove an aliquot of the TMBP solution and the vehicle control.

  • Centrifugation: Centrifuge the remaining TMBP solution and vehicle control at a high speed (e.g., >14,000 x g) for 30 minutes at 4°C.

  • Post-Centrifugation Sample: Carefully collect the supernatant from the centrifuged tubes, avoiding the pellet if one is visible.

  • Activity Assay: Test the bioactivity of the pre- and post-centrifugation samples in your assay. A significant decrease in activity in the post-centrifugation supernatant of the TMBP sample (with no change in the vehicle control) suggests that the active compound has aggregated and been removed from the solution.

Mandatory Visualization

Troubleshooting_Low_Bioactivity start Low or No Bioactivity Observed check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the concentration appropriate? check_solubility->check_concentration Yes solubility_issue Potential Solubility Issue check_solubility->solubility_issue No check_stability Is the compound stable? check_concentration->check_stability Yes concentration_issue Concentration May Be Too High or Low check_concentration->concentration_issue No check_interference Is there assay interference? check_stability->check_interference Yes stability_issue Potential Compound Degradation check_stability->stability_issue No interference_issue Potential Assay Interference check_interference->interference_issue Possible solubility_actions Visually inspect for precipitate. Perform solubility test. Use serial dilution. solubility_issue->solubility_actions concentration_actions Review dose-response curve. Check for aggregation (centrifugation assay). concentration_issue->concentration_actions stability_actions Prepare fresh stock. Verify storage conditions. Confirm purity (e.g., HPLC). stability_issue->stability_actions interference_actions Run compound-only controls. Use an orthogonal assay. interference_issue->interference_actions

Caption: A logical workflow for troubleshooting low bioactivity of TMBP.

TMBP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMBP This compound (TMBP) PI3K PI3K TMBP->PI3K Inhibits Tubulin Tubulin TMBP->Tubulin Inhibits Polymerization Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkappaB IκB IKK->IkappaB Inhibits NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation Pro-inflammatory Gene Expression NFkappaB->Inflammation Promotes CyclinB_CDK1 Cyclin B1/CDK1 Tubulin->CyclinB_CDK1 Disrupts Mitotic Spindle G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest Leads to

Caption: Postulated signaling pathway for TMBP leading to G2/M arrest.

Stability and degradation of 3,4',5-Trismethoxybenzophenone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3,4',5-Trismethoxybenzophenone in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a methoxy-substituted aromatic ketone, it is susceptible to degradation under harsh acidic or basic conditions, photodegradation upon exposure to UV light, and oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the degradation patterns of structurally similar compounds like benzophenone-3 and resveratrol, the main degradation pathways for this compound are expected to be O-demethylation of the methoxy groups and cleavage of the benzophenone core.[1][2] Under photolytic conditions, isomerization and the formation of photo-adducts are also possible.

Q3: What are the expected degradation products of this compound?

A3: Expected degradation products include hydroxylated benzophenones (from demethylation), benzoic acid derivatives, and phenols resulting from the cleavage of the ketone bridge. For instance, the biodegradation of benzophenone-3, a related compound, yields 2,4-dihydroxybenzophenone and 4-cresol.[1][2]

Q4: How should I store solutions of this compound to ensure stability?

A4: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution may be appropriate, but freeze-thaw cycles should be minimized.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying this compound and its degradation products.[3][4][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[6][7][8]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.1. Prepare a fresh solution from a new stock of the compound and re-analyze. 2. Review storage conditions (temperature, light exposure). 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Loss of compound concentration over time Instability in the chosen solvent or pH.1. Verify the pH of the solution. 2. Assess the compatibility of the solvent with the compound. 3. Consider using a buffered solution to maintain a stable pH.
Color change in the solution Photodegradation or oxidation.1. Ensure the solution is protected from light by using amber vials or storing it in the dark. 2. Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Precipitation of the compound Poor solubility in the chosen solvent or temperature effects.1. Confirm the solubility of the compound in the solvent at the storage temperature. 2. Consider using a co-solvent to improve solubility. 3. If stored at low temperatures, allow the solution to equilibrate to room temperature and vortex before use.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Structurally Related Compounds

Stress Condition Compound Observations Degradation Products Identified Reference
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) trans-ResveratrolColor change in solutioncis-Resveratrol, Resveratrone, and other unidentified products[9]
Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) trans-ResveratrolColor change in solutioncis-Resveratrol, Resveratrone, and other unidentified products[9]
Oxidative Degradation (3% H₂O₂, 60°C, 24h) trans-ResveratrolSignificant degradationcis-Resveratrol, Resveratrone, and other unidentified products[9]
Photodegradation (UV light, 365 nm, 120h) trans-ResveratrolIsomerization and degradationcis-Resveratrol, Resveratrone[9]
Thermal Degradation (80°C, 7 days) VenetoclaxNo degradation observed-[10]
Biodegradation (Oxic & Anoxic) Benzophenone-3Half-life of 10.7 days (oxic) and 4.2-8.7 days (anoxic)2,4-dihydroxybenzophenone, 4-cresol[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 72 hours in a sealed vial.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm or 365 nm) for 24 hours.

4. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for method development).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Visualizations

logical_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., HCl, Heat) stock->acid Expose to stress base Base Hydrolysis (e.g., NaOH) stock->base Expose to stress oxidation Oxidation (e.g., H₂O₂) stock->oxidation Expose to stress thermal Thermal Stress (e.g., Heat) stock->thermal Expose to stress photo Photolytic Stress (e.g., UV Light) stock->photo Expose to stress hplc HPLC Analysis (Quantification) acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS Analysis (Identification) hplc->lcms Characterize peaks stability Stability Profile hplc->stability pathways Degradation Pathways lcms->pathways products Degradation Products lcms->products

Caption: Experimental workflow for a forced degradation study.

signaling_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products compound This compound demethylation O-Demethylation compound->demethylation cleavage Ketone Bridge Cleavage compound->cleavage hydroxy_bp Hydroxylated Benzophenones demethylation->hydroxy_bp benzoic_acids Substituted Benzoic Acids cleavage->benzoic_acids phenols Phenols cleavage->phenols

Caption: Potential degradation pathways of this compound.

References

Overcoming solubility issues of 3,4',5-Trismethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4',5-Trismethoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure and data from structurally similar compounds like 3,4,5-trimethoxybenzoic acid, it is expected to have low aqueous solubility.[1] The presence of three methoxy groups and the benzophenone backbone contribute to its hydrophobic nature.[1] It is predicted to be more soluble in organic solvents.[1]

Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on the behavior of similar compounds such as 3,4,5-trimethoxybenzoic acid, this compound is expected to be soluble in common organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.[1]

Q3: What are the potential biological activities of this compound?

A3: this compound (TMBP) is an analog of resveratrol and has shown biological activity.[2] Studies have indicated that it can inhibit the growth of human hepatocarcinoma cells by causing cell-cycle arrest at the G2/M phase.[2] It has also been noted for its potential as an antiproliferative agent against various human tumor cell lines.[3][4]

Troubleshooting Guide

Issue: Precipitate formation when preparing aqueous solutions.

Cause: This is likely due to the low aqueous solubility of this compound.

Solutions:

  • Co-solvency: Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol. This stock solution can then be diluted with the aqueous medium. Note that the final concentration of the organic solvent should be kept low and consistent across experiments to avoid solvent-induced effects.[5][6]

  • pH Adjustment: The solubility of compounds can be influenced by pH.[1][7] While this compound does not have strongly acidic or basic groups, slight adjustments in pH might marginally improve solubility, although this is less likely to be a primary solution.

  • Use of Surfactants: Non-ionic surfactants can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.[7]

Issue: Inconsistent results in biological assays.

Cause: This could be due to the compound precipitating out of the assay medium over time, leading to variations in the effective concentration.

Solutions:

  • Solubility Confirmation: Before conducting biological assays, visually inspect your final solution for any signs of precipitation. It is also advisable to determine the kinetic solubility in your specific assay buffer.

  • Formulation Strategies: Consider using formulation techniques such as solid dispersions or inclusion complexes with cyclodextrins to improve and stabilize the solubility in aqueous media.[5][8]

Quantitative Data

Table 1: Estimated Solubility of this compound in Various Solvents.

Disclaimer: The following data is estimated based on the solubility of structurally related compounds and general principles of solubility for benzophenone derivatives. Experimental verification is highly recommended.

SolventEstimated SolubilityTemperature (°C)
WaterVery Low25
EthanolSoluble25
DMSOHighly Soluble25
DichloromethaneSoluble25
MethanolModerately Soluble25

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using Co-solvency
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO.

  • Vortexing: Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.

  • Storage: Store the stock solution at -20°C. Before use, thaw the solution and vortex to ensure homogeneity.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution with your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and minimize precipitation. Ensure the final DMSO concentration is below a level that affects your experimental system (typically <0.5%).

Protocol 2: Particle Size Reduction by Sonication
  • Suspension Preparation: Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly above the expected solubility limit.

  • Sonication: Place the suspension in an ice bath to prevent overheating.

  • Probe Sonication: Use a probe sonicator to apply high-energy ultrasound. Sonicate in short bursts (e.g., 10-20 seconds on, 30-60 seconds off) for a total of 5-10 minutes.

  • Filtration: After sonication, filter the suspension through a 0.22 µm filter to remove any remaining undissolved particles.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting & Enhancement cluster_2 Validation & Use start Start with this compound solubility_test Determine solubility in desired solvent (e.g., water, buffer) start->solubility_test is_soluble Is solubility sufficient? solubility_test->is_soluble co_solvency Use Co-solvents (e.g., DMSO, Ethanol) is_soluble->co_solvency No proceed Proceed with Experiment is_soluble->proceed Yes ph_adjustment pH Adjustment retest_solubility Re-evaluate Solubility and Stability co_solvency->retest_solubility particle_size_reduction Particle Size Reduction (e.g., Sonication, Micronization) ph_adjustment->retest_solubility formulation Advanced Formulation (e.g., Solid Dispersion, Cyclodextrins) particle_size_reduction->retest_solubility formulation->retest_solubility retest_solubility->proceed

Caption: Workflow for addressing solubility issues of this compound.

References

Identifying and characterizing impurities in 3,4',5-Trismethoxybenzophenone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4',5-Trismethoxybenzophenone. The information provided is designed to assist in the identification and characterization of impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from the synthesis process or degradation. Based on common synthetic routes like the Friedel-Crafts acylation, potential impurities include:

  • Starting Materials: Unreacted 1,2,3-trimethoxybenzene and 4-methoxybenzoyl chloride.

  • Isomeric Byproducts: Positional isomers such as 2,3',4'-trismethoxybenzophenone and 2',3,4-trismethoxybenzophenone may form in small quantities.

  • Polysubstituted Byproducts: Di-acylated products, where a second 4-methoxybenzoyl group is added to the trimethoxybenzene ring, can be present.

  • Degradation Products: Exposure to light and air can lead to the formation of hydroxylated derivatives due to the degradation of the methoxy groups.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak could be an impurity or an artifact. To identify it, you can:

  • Check for System Contamination: Run a blank injection (mobile phase only) to ensure the peak is not coming from the HPLC system or solvent.

  • Spike with Known Compounds: If you have standards for potential impurities (e.g., starting materials), spike your sample to see if the peak intensity increases.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak. Fragmentation patterns can provide structural clues.

  • Fraction Collection and NMR: If the peak is abundant enough, you can collect the fraction corresponding to the peak and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q3: My quantitative analysis results for the main peak are inconsistent. What could be the cause?

A3: Inconsistent quantitative results can stem from several factors:

  • Poor Peak Resolution: If an impurity peak is not fully separated from the main this compound peak, it can affect the integration and thus the calculated amount.

  • Sample Degradation: this compound may degrade under certain conditions. Ensure your samples are fresh and protected from light.

  • Standard Purity: The purity of your reference standard is crucial for accurate quantification. Verify the purity of your standard.

  • Instrument Variability: Check for issues with your HPLC system, such as inconsistent injection volumes or fluctuating detector response.

Q4: How can I improve the separation of isomeric impurities from the main compound?

A4: Separating isomers can be challenging. Here are some strategies to improve resolution:

  • Optimize Mobile Phase: Experiment with different solvent ratios and organic modifiers (e.g., acetonitrile vs. methanol).

  • Change Column Chemistry: Different stationary phases can offer varying selectivity. Consider a phenyl-hexyl or a biphenyl column for enhanced separation of aromatic isomers.

  • Adjust Temperature: Running the column at a different temperature can alter the selectivity and improve separation.

  • Gradient Elution: Employ a shallow gradient to better resolve closely eluting peaks.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Incompatible Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.
Secondary Interactions with Column Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.
Column Degradation Flush the column with a strong solvent or replace it if necessary.
Issue 2: Unstable Baseline in HPLC Chromatogram
Possible Cause Troubleshooting Step
Air Bubbles in the System Degas the mobile phase and purge the pump.
Leaking Fittings Check and tighten all fittings.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents.
Detector Lamp Issue Check the lamp's age and intensity; replace if necessary.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Materials:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

Time (min)% Mobile Phase B
040
2090
2590
2640
3040
Protocol 2: LC-MS Method for Impurity Identification

This method is used to determine the molecular weights of unknown impurities.

  • Instrumentation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Mass Range: m/z 100 - 1000.

Protocol 3: NMR Spectroscopy for Structural Characterization

This protocol is for the structural elucidation of isolated impurities.

  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms.

Data Presentation

Table 1: Typical Retention Times of this compound and Potential Impurities using HPLC-UV (Protocol 1)

CompoundExpected Retention Time (min)
4-Methoxybenzoic acid~ 3.5
1,2,3-Trimethoxybenzene~ 8.2
This compound ~ 12.5
Isomeric Impurities~ 11.8 - 13.2
Polysubstituted Byproducts> 15.0

Note: These are approximate retention times and may vary depending on the specific HPLC system and column.

Table 2: Expected Mass-to-Charge Ratios (m/z) of Key Compounds in LC-MS

CompoundMolecular Formula[M+H]⁺ (m/z)
This compoundC₁₆H₁₆O₄273.11
1,2,3-TrimethoxybenzeneC₉H₁₂O₃169.08
4-Methoxybenzoyl chlorideC₈H₇ClO₂171.02
Hydroxylated Degradation ProductC₁₅H₁₄O₄259.09

Visualizations

experimental_workflow cluster_0 Sample Analysis sample This compound Sample hplc HPLC-UV Analysis (Protocol 1) sample->hplc Inject lcms LC-MS Analysis (Protocol 2) hplc->lcms If unknown peaks report Final Report hplc->report nmr NMR Analysis (Protocol 3) lcms->nmr Isolate & Characterize nmr->report troubleshooting_logic cluster_1 Troubleshooting Flow start Unexpected Peak in Chromatogram check_blank Run Blank Injection start->check_blank peak_present Peak still present? check_blank->peak_present system_issue System Contamination (Clean system) peak_present->system_issue Yes spike_std Spike with Known Standards peak_present->spike_std No peak_increase Peak intensity increases? spike_std->peak_increase impurity_identified Impurity Identified peak_increase->impurity_identified Yes lcms_analysis Perform LC-MS Analysis peak_increase->lcms_analysis No

How to prevent degradation of 3,4',5-Trismethoxybenzophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3,4',5-Trismethoxybenzophenone to prevent its degradation. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3,4',5'-Trismethoxybenzophenone?

A1: To ensure the long-term stability of 3,4',5'-Trismethoxybenzophenone, it is recommended to store it under controlled conditions. While some suppliers suggest that the compound is stable for at least four years, storage practices can significantly impact its shelf-life.[1] For optimal preservation of purity, store the compound at -20°C in a tightly sealed container.[2] The container should be opaque to protect it from light. For shorter-term storage, room temperature in a dry, dark location is acceptable.

Q2: How sensitive is 3,4',5'-Trismethoxybenzophenone to light and air?

Q3: What is the expected shelf-life of 3,4',5'-Trismethoxybenzophenone?

A3: With appropriate storage conditions, 3,4',5'-Trismethoxybenzophenone has a reported stability of at least four years.[1] However, the actual shelf-life can be affected by the frequency of use (opening and closing of the container) and the ambient laboratory conditions.

Q4: Are there any visible signs of degradation?

A4: As a crystalline solid, any noticeable change in the physical appearance of 3,4',5'-Trismethoxybenzophenone, such as discoloration (yellowing), clumping, or the development of an unusual odor, may indicate degradation. If you observe any of these changes, it is advisable to verify the purity of the compound before use.

Q5: What are the potential degradation products?

A5: While specific degradation pathways for 3,4',5'-Trismethoxybenzophenone are not extensively documented, potential degradation can occur through photodegradation or hydrolysis of the ether linkages under acidic conditions. Photodegradation of benzophenones can lead to the formation of various photoproducts. Hydrolysis would result in the formation of the corresponding hydroxylated benzophenones.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the compound leading to lower potency or the presence of interfering byproducts.1. Verify the purity of your 3,4',5'-Trismethoxybenzophenone stock using an appropriate analytical method (see Experimental Protocols). 2. If degradation is confirmed, procure a new batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.
Change in physical appearance (e.g., color change from white to yellow). This is a strong indicator of chemical degradation, likely due to light exposure or reaction with impurities.1. Do not use the discolored compound for sensitive experiments. 2. Confirm degradation by analytical methods. 3. Dispose of the degraded material according to your institution's safety guidelines and obtain a fresh supply.
Poor solubility compared to previous batches. The presence of insoluble degradation products or polymerization.1. Attempt to dissolve a small sample in a recommended solvent like DMSO or DMF.[1] 2. If solubility issues persist, it is a sign of impurity. 3. It is recommended to use a fresh, pure sample.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 3,4',5'-Trismethoxybenzophenone.

1. Materials:

  • 3,4',5'-Trismethoxybenzophenone sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • HPLC-grade formic acid (optional)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of a reference standard of 3,4',5'-Trismethoxybenzophenone and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 100 µg/mL.
  • From the stock solution, prepare a series of dilutions (e.g., 50, 25, 12.5, 6.25 µg/mL) in acetonitrile.

3. Sample Solution Preparation:

  • Accurately weigh approximately 1 mg of the stored 3,4',5'-Trismethoxybenzophenone sample and dissolve it in 10 mL of acetonitrile.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water (with optional 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 290 nm[1]
  • Column Temperature: 25°C

5. Analysis:

  • Inject the standard solutions to create a calibration curve.
  • Inject the sample solution.
  • Compare the chromatogram of the sample to the reference standard. The appearance of significant additional peaks or a decrease in the area of the main peak relative to the standard indicates degradation. Purity can be estimated by the relative peak area of the main component.

Visualizations

G Troubleshooting Flowchart for 3,4',5'-Trismethoxybenzophenone Degradation A Start: Observed Issue B Inconsistent Experimental Results A->B C Change in Physical Appearance (e.g., color, texture) A->C D Poor Solubility A->D E Potential Cause: Compound Degradation B->E C->E D->E F Recommended Action: Verify Purity (e.g., HPLC) E->F G Is Purity Acceptable? F->G H Continue with Experiments G->H Yes I Procure New Compound G->I No K End H->K J Review Storage & Handling Procedures I->J J->K

Caption: Troubleshooting workflow for identifying and addressing potential degradation of 3,4',5'-Trismethoxybenzophenone.

G Potential Degradation Pathways of 3,4',5'-Trismethoxybenzophenone cluster_0 A 3,4',5'-Trismethoxybenzophenone D Photodegradation Products (e.g., radical species, rearranged products) A->D Photodegradation E Hydrolysis Products (e.g., Hydroxylated Benzophenones) A->E Hydrolysis B Light (UV) C Acid/Moisture

Caption: Plausible degradation pathways for 3,4',5'-Trismethoxybenzophenone.

References

Addressing batch-to-batch variability of synthetic 3,4',5-Trismethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic 3,4',5-Trismethoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 94709-12-3) is a synthetic organic compound.[1][2] It is a potent phenolic antioxidant with antiproliferative properties and serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][3][4] Its structure is also valuable in the development of UV absorbers and photoinitiators.[4]

Q2: What are the primary causes of batch-to-batch variability in the synthesis of this compound?

A2: Batch-to-batch variability can stem from several factors inherent in organic synthesis. These include inconsistencies in the quality and purity of starting materials (e.g., 3,5-dimethoxybenzoyl chloride and anisole), variations in reaction conditions such as temperature and time, catalyst activity which can be sensitive to moisture, and differences in work-up and purification procedures.[5][6][7]

Q3: What are the expected analytical specifications for a high-purity batch of this compound?

A3: A high-purity batch should meet specific criteria for appearance, melting point, and chromatographic purity. The expected specifications are summarized in the table below.

ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 90-92 °C[3]
Purity (by HPLC) ≥98%[2]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.3 g/mol [1]

Q4: Which analytical techniques are recommended for assessing the purity and identity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying impurities.[8] Mass spectrometry can be used to confirm the molecular weight.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of this compound, particularly those related to a common synthetic route: the Friedel-Crafts acylation of anisole with 3,5-dimethoxybenzoyl chloride.

Issue 1: Low Yield of this compound

Low yields are a common problem in Friedel-Crafts acylation reactions.[7] The potential causes and recommended solutions are outlined below.

Potential CauseRecommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a freshly opened container of the catalyst.[7]
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive.[7]
Deactivated Aromatic Ring This is less of a concern with anisole, which is an activated ring system. However, ensure the anisole starting material is pure.
Suboptimal Reaction Temperature While some reactions proceed at room temperature, others may require heating. If the yield is low at room temperature, consider gradually increasing the temperature while monitoring the reaction by TLC. Conversely, high temperatures can lead to side reactions.[7]
Impure Reagents Use high-purity 3,5-dimethoxybenzoyl chloride and anisole. Impurities can lead to the formation of byproducts.
Issue 2: Presence of Unexpected Impurities in the Final Product

The presence of impurities, often detected by HPLC or NMR, can significantly impact the quality of the final product.

Potential ImpurityIdentification MethodLikely CauseRecommended Solution
2,3',4',5-Tetramethoxybenzophenone (ortho-isomer) HPLC (may co-elute or appear as a shoulder peak), ¹H NMR (different aromatic proton splitting pattern)Friedel-Crafts acylation can sometimes yield a small amount of the ortho-acylated product in addition to the desired para-isomer.[5]Optimize reaction temperature; lower temperatures often favor para-substitution. Improve purification by recrystallization or column chromatography.
Unreacted 3,5-dimethoxybenzoic acid HPLC, ¹H NMR (presence of a carboxylic acid proton signal)Incomplete conversion of the starting acid to the acyl chloride, or hydrolysis of the acyl chloride during storage or reaction setup.Ensure the 3,5-dimethoxybenzoyl chloride is of high quality and handled under anhydrous conditions.
Residual Solvents ¹H NMRIncomplete removal of solvents (e.g., dichloromethane, ether) during the work-up.Dry the product under high vacuum for an extended period.
Biphenyl-type impurities Mass Spectrometry, NMRCan arise from a side reaction, particularly if a Grignard-based synthesis is used.[9]If using a Grignard route, control the reaction temperature and concentration of reagents.[9]
Issue 3: Inconsistent Analytical Results Between Batches

Variations in analytical data, such as peak areas in HPLC or the presence of minor peaks in NMR, indicate batch-to-batch inconsistency.

ObservationPotential CauseRecommended Action
Variable HPLC Purity Inconsistent reaction completion or purification efficacy.Standardize reaction monitoring (e.g., by TLC or HPLC) to ensure consistent conversion. Standardize and validate the purification protocol.
Different Impurity Profiles Variations in raw material quality or reaction conditions (e.g., temperature fluctuations).Source high-purity, consistent starting materials. Implement strict control over reaction parameters.
Shifting Retention Times in HPLC Issues with the HPLC method, such as column degradation or inconsistent mobile phase preparation.Equilibrate the HPLC column thoroughly before each run. Prepare fresh mobile phase for each analysis. Use a guard column to protect the analytical column.
Presence of Broad or Unresolved Peaks in NMR Presence of paramagnetic impurities or sample degradation.Ensure complete removal of any metal catalysts during work-up. Analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of the target compound.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Anisole: Following the addition of the acyl chloride, add anisole (1.0-1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Stir until all solids have dissolved. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Quality Control by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol and water is often effective. For example, starting with 60:40 methanol:water and grading to 90:10 methanol:water over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 290 nm).[1]

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare samples of each batch at the same concentration.

  • Analysis: Inject equal volumes of the standard and sample solutions. Determine the purity of the batch by comparing the peak area of the main component to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis setup Reaction Setup (AlCl3 in DCM) add_acyl Add 3,5-Dimethoxy- benzoyl Chloride setup->add_acyl add_anisole Add Anisole add_acyl->add_anisole react Reaction (Stir at RT) add_anisole->react quench Quench (Ice/HCl) react->quench extract Extraction (DCM) quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify analyze QC Analysis (HPLC, NMR) purify->analyze

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purity_issues Purity Troubleshooting cluster_yield_issues Yield Troubleshooting start Batch Fails QC check_purity Low Purity by HPLC? start->check_purity check_yield Low Yield? check_purity->check_yield No impurities Identify Impurities (NMR, MS) check_purity->impurities Yes catalyst Check Catalyst (Anhydrous?) check_yield->catalyst Yes end_node Implement Corrective Actions check_yield->end_node No isomer Isomeric Impurity? impurities->isomer starting_material Unreacted Starting Material? impurities->starting_material isomer->end_node starting_material->end_node conditions Review Reaction Conditions (T, t) catalyst->conditions reagents Verify Reagent Purity conditions->reagents reagents->end_node

Caption: A logical workflow for troubleshooting batch-to-batch variability issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3,4',5-Trismethoxybenzophenone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anticancer properties of 3,4',5-Trismethoxybenzophenone and the well-known stilbenoid, resveratrol.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has been the subject of extensive research for its diverse health-promoting benefits, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application is often hampered by its relatively low bioavailability and rapid metabolism. This has led to the exploration of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activities. One such analog is this compound (TMBP), a methylated derivative of resveratrol. This guide provides a detailed comparison of the biological activities of TMBP and resveratrol, supported by experimental data, to aid researchers in the field of drug discovery and development.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Comparative Antioxidant Potency

Direct comparative studies quantifying the antioxidant activity of this compound (TMBP) and resveratrol are limited. However, research on structurally similar methoxylated derivatives of resveratrol suggests that methylation of the hydroxyl groups can influence antioxidant capacity. While the free hydroxyl groups of resveratrol are crucial for its radical scavenging activity, methylation can enhance metabolic stability, potentially leading to more sustained antioxidant effects in a biological system.

One study reported the DPPH radical scavenging activity of resveratrol with an IC50 value of 81.92 ± 9.17 µM.[1] Another study focusing on a structurally related compound, 3,4,5-trihydroxybenzaldehyde, demonstrated significant DPPH radical scavenging activity, suggesting the importance of the 3,4,5-trihydroxy substitution pattern for antioxidant effects.[2] The replacement of hydroxyl groups with methoxy groups in TMBP may alter its direct radical scavenging mechanism compared to resveratrol.

Table 1: Comparison of Antioxidant Activity

Compound Assay IC50 / EC50 Reference

| Resveratrol | DPPH | 81.92 ± 9.17 µM |[1] |

Note: Direct comparative IC50 values for TMBP in a DPPH assay were not available in the reviewed literature.

Mechanism of Antioxidant Action

Resveratrol's antioxidant mechanism is well-established and involves both direct and indirect actions. It can directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] Indirectly, resveratrol can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), primarily through the activation of the Nrf2 signaling pathway.

The precise antioxidant mechanism of TMBP is less characterized. However, based on its structure, it is plausible that it may also influence cellular antioxidant defense systems. The presence of the 3,4,5-trimethoxybenzoyl moiety is found in other compounds with demonstrated antioxidant properties.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagent Preparation : A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol. Test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared in a suitable solvent at various concentrations.[5][6]

  • Reaction Setup : A defined volume of the test compound or control is mixed with an equal volume of the DPPH working solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.[6]

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Absorbance Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.[5]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[6]

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to many diseases. Both resveratrol and its methoxylated analogs have demonstrated potent anti-inflammatory properties.

Comparative Anti-inflammatory Efficacy

Specifically, at a concentration of 50 µM, 3,4',5-TMS inhibited NO release by 61%.[7] In the same study, the inhibitory rates for IL-6 and TNF-α by 50 µM of 3,4',5-TMS were 46% and 49%, respectively.[7] Resveratrol has also been shown to inhibit these inflammatory mediators through various mechanisms.[8]

Table 2: Comparison of Anti-inflammatory Activity

Compound Cell Line Stimulant Mediator Inhibition (%) at 50 µM Reference
3,4',5-trimethoxy-trans-stilbene RAW 264.7 LPS NO 61% [7]
3,4',5-trimethoxy-trans-stilbene RAW 264.7 LPS IL-6 46% [7]

| 3,4',5-trimethoxy-trans-stilbene | RAW 264.7 | LPS | TNF-α | 49% |[7] |

Note: Data for this compound was not available; data for the structurally similar 3,4',5-trimethoxy-trans-stilbene is presented.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of resveratrol and its methoxylated derivatives are largely attributed to their ability to modulate key signaling pathways involved in inflammation.

  • NF-κB Pathway : Both resveratrol and 3,4',5-TMS have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[7] This inhibition prevents the transcription of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in inflammation. Studies on 3,4',5-TMS have demonstrated its ability to suppress the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory response.[7]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Signaling Cascades cluster_nucleus Nuclear Events cluster_output Inflammatory Response cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_n NF-κB (active) MAPK->NFkB_n IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB NFkB->NFkB_n Genes Pro-inflammatory Gene Expression NFkB_n->Genes Cytokines Cytokines (TNF-α, IL-6) Genes->Cytokines iNOS iNOS Genes->iNOS COX2 COX-2 Genes->COX2 NO Nitric Oxide iNOS->NO TMBP TMBP / Resveratrol TMBP->MAPK TMBP->IKK

Inhibitory action on inflammatory signaling pathways.
Experimental Protocol: Nitric Oxide (Griess) Assay

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Treatment : Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like LPS, with or without the test compounds, for a specified duration (e.g., 24 hours).[7]

  • Sample Collection : The cell culture supernatant is collected.[9]

  • Griess Reaction : The supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for a short period (e.g., 15-30 minutes).[9][10]

  • Absorbance Measurement : The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of around 540-548 nm.[2][10]

  • Quantification : The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[9]

Anticancer Activity

Both resveratrol and its analogs have been investigated for their potential to inhibit cancer cell growth and induce apoptosis.

Comparative Cytotoxicity

While direct comparative studies are scarce, a product description for TMBP states that it is 5-6 times more potent than resveratrol in inhibiting the growth of a variety of human tumor cell lines. [No specific citation available for this direct comparison]

For the human hepatocellular carcinoma cell line (HepG2), studies have reported varying IC50 values for resveratrol. One study found an IC50 of 57.4 μM after 24 hours of treatment.[1] Another study reported an IC50 of 60 μM at 24 hours.[11] A separate study on a ciprofloxacin-3,4,5-trimethoxy chalcone hybrid demonstrated an IC50 of 22 µg/mL (approximately 45 µM, assuming a molecular weight around 488 g/mol ) in HepG2 cells after 24 hours, highlighting the anticancer potential of the 3,4,5-trimethoxy phenyl moiety.[12]

Table 3: Comparison of Anticancer Activity in HepG2 Cells

Compound Assay Incubation Time IC50 Reference
Resveratrol MTT 24 hours 57.4 µM [1]
Resveratrol DNA Synthesis 24 hours 60 µM [11]

| Ciprofloxacin-3,4,5-trimethoxy chalcone hybrid | MTT | 24 hours | ~45 µM |[12] |

Note: A direct IC50 value for TMBP in HepG2 cells was not found in the reviewed literature.

Mechanism of Anticancer Action

The anticancer mechanisms of resveratrol are multifaceted and include:

  • Cell Cycle Arrest : Resveratrol can induce cell cycle arrest at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[11]

  • Apoptosis Induction : It can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.

  • Inhibition of Angiogenesis and Metastasis : Resveratrol has been shown to inhibit the formation of new blood vessels that supply tumors and to suppress the spread of cancer cells.

A study on a ciprofloxacin-3,4,5-trimethoxy chalcone hybrid showed that it induced G2/M phase cell cycle arrest and pre-G1 apoptosis in HepG2 cells.[12] This suggests that compounds containing the 3,4,5-trimethoxy phenyl group may share similar mechanisms of anticancer action with resveratrol.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity DPPH_assay DPPH Assay DPPH_result IC50 Value DPPH_assay->DPPH_result Cell_culture RAW 264.7 Cells LPS_stimulation LPS Stimulation Cell_culture->LPS_stimulation Griess_assay Griess Assay LPS_stimulation->Griess_assay ELISA ELISA LPS_stimulation->ELISA NO_inhibition NO Inhibition Griess_assay->NO_inhibition Cytokine_inhibition Cytokine Inhibition ELISA->Cytokine_inhibition HepG2_culture HepG2 Cells MTT_assay MTT Assay HepG2_culture->MTT_assay Cell_cycle_analysis Cell Cycle Analysis HepG2_culture->Cell_cycle_analysis Apoptosis_assay Apoptosis Assay HepG2_culture->Apoptosis_assay IC50_cancer IC50 Value MTT_assay->IC50_cancer Cell_cycle_arrest Cell Cycle Arrest Cell_cycle_analysis->Cell_cycle_arrest Apoptosis_induction Apoptosis Induction Apoptosis_assay->Apoptosis_induction

References

Unveiling the Potency of 3,4',5-Trismethoxybenzophenone: A Comparative Guide to its Efficacy Against Other Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of drug discovery, the quest for more effective and specific therapeutic agents is relentless. Among the myriad of molecular scaffolds explored, benzophenone derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide offers a comprehensive comparison of the efficacy of 3,4',5-Trismethoxybenzophenone (TMBP) against other notable benzophenone derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Superior Anticancer Activity of Trimethoxy-Substituted Benzophenones

Recent studies have highlighted the significant potential of benzophenone derivatives as anticancer agents, with the substitution pattern on the phenyl rings playing a crucial role in their cytotoxic efficacy. Notably, compounds featuring a 3,4,5-trimethoxy substitution on one of the phenyl rings have demonstrated remarkable potency.

A series of 2-amino-3,4,5-trimethoxybenzophenone analogues have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drugs that disrupts cell division. These compounds bind to the colchicine binding site on tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. The lead compound in this series exhibited outstanding anti-proliferative activity, with IC50 values ranging from 7 to 16 nM against a panel of human cancer cell lines, including a multi-drug resistant (MDR) cell line.[1] This positions the 3,4,5-trimethoxybenzophenone scaffold as a highly promising framework for the development of next-generation anticancer agents.

Comparative Efficacy: A Quantitative Overview

To provide a clear and objective comparison, the following table summarizes the cytotoxic activity (IC50 values) of various benzophenone derivatives against a range of cancer cell lines. It is important to note that these values are collated from different studies and experimental conditions may vary.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-3,4,5-trimethoxybenzophenone analogue (Lead Compound) Variety of human cancer cell lines0.007 - 0.016 [1]
2-Aminobenzophenone Derivative 6Colo 205< 0.01BenchChem
2-Aminobenzophenone Derivative 7NUGC3< 0.01BenchChem
2-Aminobenzophenone Derivative 7HA22T< 0.01BenchChem
Benzophenone Derivative 1 HL-600.48[2]
Benzophenone Derivative 1 A-5490.82[2]
Benzophenone Derivative 1 SMMC-77210.26[2]
Benzophenone Derivative 1 SW4800.99[2]
Benzophenone Derivative 8 HL-600.15[2]
Benzophenone Derivative 9 HL-600.16[2]
Benzophenone Derivative 2 HL-601.28[2]
Benzophenone Derivative 3 HL-603.65[2]
Benzophenone Derivative 8 A-5493.92[2]
Benzophenone Derivative 9 A-5494.61[2]
Benzophenone Derivative 3 MDA-MB-2313.77[2]

Note: The specific structures of numbered benzophenone derivatives (1, 2, 3, 8, 9) can be found in the cited reference.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism through which 3,4,5-trimethoxy-substituted benzophenones exert their potent anticancer effects is the inhibition of tubulin polymerization. This disruption of the microtubule network, a key component of the cellular cytoskeleton, has profound consequences for rapidly dividing cancer cells.

G2_M_Arrest_Apoptosis TMBP This compound (or its potent analogues) Tubulin Inhibition of Tubulin Polymerization TMBP->Tubulin Microtubule Microtubule Network Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis p53 ↑ p53 expression G2M->p53 upregulates p21 ↑ p21 expression G2M->p21 upregulates CyclinB1 ↓ Cyclin B1 expression G2M->CyclinB1 downregulates CytochromeC Cytochrome c release Apoptosis->CytochromeC involves

Caption: Signaling pathway of this compound analogues leading to apoptosis.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of benzophenone derivatives on cancer cell lines.

Workflow:

MTT_Workflow A Seed cancer cells in 96-well plates B Treat with varying concentrations of benzophenone derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with a range of concentrations of the benzophenone derivatives. A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of benzophenone derivatives on the cell cycle distribution of cancer cells.

Workflow:

Cell_Cycle_Workflow A Treat cells with benzophenone derivative B Harvest and fix cells in cold 70% ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Determine percentage of cells in G0/G1, S, and G2/M phases E->F Tubulin_Assay_Workflow A Prepare tubulin solution and test compounds B Initiate polymerization by warming to 37°C A->B C Monitor absorbance at 340 nm over time B->C D Analyze polymerization curves to determine inhibition C->D

References

In Vitro and In Vivo Correlation of 3,4',5-Trismethoxybenzophenone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,4',5-Trismethoxybenzophenone (TMBP), focusing on its in vitro performance and drawing correlations to potential in vivo efficacy through comparison with structurally related compounds. While direct in vivo data for TMBP is limited in publicly available literature, this document synthesizes existing in vitro data for TMBP and compares it with the well-documented in vitro and in vivo activities of its parent compound, Resveratrol, and other relevant alternatives such as Pterostilbene and Combretastatin A4.

Executive Summary

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data for this compound and its comparators.

Table 1: In Vitro Antiproliferative Activity (IC50)

CompoundCancer Cell Line(s)IC50 (µM)Reference(s)
This compound Hepatocarcinoma (FCA4)7.5[4]
Various human tumor cells1.47 - 7.35 (converted from 0.4-2 µg/ml)[1]
ResveratrolMCF7, SW480, HCE7, Seg-1, HL60~70 - 150[5]
A549 (Lung)33.0[6]
MCF-7 (Breast), HepG2 (Liver)51.18, 57.4[7]
PterostilbeneHT-29, SW1116 (Colon)20.20, 70.22[8]
OECM-1, HSC-3 (Oral)40.19, >50[9]
HeLa, CaSki, SiHa (Cervical)108.7, 44.45, 91.15[9]
Combretastatin A4Human bladder cancer cells<0.004[4]
HCT-116 (Colon)0.02[10]
HeLa, JAR (Cervical, Choriocarcinoma)95.90, 88.89[2]

Table 2: In Vivo Antitumor Activity

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionReference(s)
This compound Data not availableData not availableData not available
ResveratrolMouse xenograft (Colorectal cancer)0.5-1.0 g/day (oral, human equivalent)5% decrease in cellular proliferation
Mouse skin cancer modelTopical applicationInhibition of tumor formation[11]
PterostilbeneRat colon cancer modelNot specifiedReduced tumor multiplicity (26-49%) and volume (25-34%)
Mouse xenograft (Cervical cancer)1 mM (intralesional) for 5 days72% reduction in tumor size[12]
Combretastatin A4 Phosphate (Prodrug)Murine orthotopic bladder tumor modelIntravesical therapyRetarded tumor development[4]
Various (Clinical Trials)IntravenousObjective responses in various tumor types[13]

Mechanism of Action and Signaling Pathways

This compound and its analogs primarily act as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[2][14] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[4][6]

While the specific signaling pathways modulated by TMBP have not been fully elucidated, studies on structurally similar stilbene derivatives suggest the involvement of the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[7][15] These pathways are crucial regulators of cell proliferation, survival, and inflammation.

G Proposed Mechanism of Action for this compound TMBP This compound Tubulin β-Tubulin (Colchicine Binding Site) TMBP->Tubulin Binds to MAPK MAPK Pathway Inhibition TMBP->MAPK NFkB NF-κB Pathway Inhibition TMBP->NFkB Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Proliferation Decreased Cell Proliferation G2M->Proliferation Survival Decreased Cell Survival Apoptosis->Survival MAPK->Proliferation NFkB->Survival

Proposed signaling pathway of TMBP.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length × Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy and Toxicity Monitoring: Tumor volume and body weight are monitored throughout the study. Signs of toxicity are also observed and recorded.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the treatment effect.

G General Workflow for In Vitro to In Vivo Correlation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis in_vitro_assays Cell-based Assays (e.g., MTT, Cell Cycle Analysis) ic50 Determine IC50 in_vitro_assays->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism dosing Determine Dosing Regimen ic50->dosing Inform animal_model Select Animal Model (e.g., Xenograft) mechanism->animal_model animal_model->dosing efficacy Assess Antitumor Efficacy (Tumor Growth Inhibition) dosing->efficacy toxicity Evaluate Toxicity dosing->toxicity pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling efficacy->pk_pd toxicity->pk_pd ivivc Establish In Vitro-In Vivo Correlation (IVIVC) pk_pd->ivivc

Workflow for correlating in vitro and in vivo data.

Conclusion and Future Directions

This compound exhibits promising in vitro anticancer activity, surpassing that of its parent compound, Resveratrol. Its mechanism as a tubulin polymerization inhibitor leading to G2/M cell cycle arrest is a well-established strategy for cancer therapy. However, the critical gap in knowledge is the lack of in vivo efficacy and pharmacokinetic data for TMBP.

Future research should prioritize conducting in vivo studies using xenograft models to:

  • Determine the maximum tolerated dose and optimal dosing schedule for TMBP.

  • Evaluate its antitumor efficacy in various cancer models.

  • Establish a pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion.

By generating this crucial in vivo data, a direct and robust in vitro-in vivo correlation can be established, which will be instrumental in advancing this compound through the drug development pipeline as a potential novel cancer therapeutic.

References

Validating the Anticancer Potential of 3,4',5-Trismethoxybenzophenone and Its Analogs in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe anticancer agents is a cornerstone of oncological research. Among the myriad of synthetic and natural compounds, molecules possessing a 3,4,5-trimethoxyphenyl moiety have garnered significant attention for their potent cytotoxic and tumor-inhibitory activities. This guide provides a comprehensive comparison of the anticancer effects of 3,4',5-Trismethoxybenzophenone and its close structural analogs, with a focus on their validation in animal models. While direct in-vivo data for this compound remains limited in publicly accessible literature, this guide leverages data from a closely related analog, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), to provide valuable insights into its potential therapeutic efficacy.

Comparative Efficacy in Animal Models

The in-vivo antitumor activity of PHT, an analog of this compound, was evaluated in a Sarcoma 180 murine tumor model. The study demonstrated a dose-dependent inhibition of tumor growth.[1][2] The results are compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

CompoundDose (mg/kg)Tumor Inhibition Rate (%)Animal ModelReference
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)2030.9Sarcoma 180 (mice)[1][2]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)4048.2Sarcoma 180 (mice)[1][2]
5-Fluorouracil (5-FU)2533.3Sarcoma 180 (mice)[1][2]
PHT + 5-FU20 + 2555.7Sarcoma 180 (mice)[1][2]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many compounds that act as tubulin polymerization inhibitors, such as Combretastatin A-4.[3] This suggests that this compound and its analogs may exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. In-vitro studies on a variety of cancer cell lines containing the 3,4,5-trimethoxyphenyl moiety have shown induction of apoptosis and cell cycle arrest, often at the G2/M phase.

Furthermore, many anticancer agents modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The diagram below illustrates a simplified overview of this pathway, which is a common target in cancer therapy.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes TMBP 3,4',5-Trismethoxy- benzophenone (Analog) TMBP->PI3K Inhibits? TMBP->Akt Inhibits?

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound Analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used in the in-vivo evaluation of anticancer agents.

Xenograft Tumor Model Protocol

This protocol outlines the establishment and monitoring of human tumor xenografts in immunocompromised mice.

Xenograft_Workflow A Cell Culture: Human tumor cells (e.g., Sarcoma 180) are cultured in appropriate media. B Cell Harvest & Preparation: Cells are harvested, counted, and resuspended in a suitable vehicle (e.g., PBS or Matrigel). A->B C Animal Inoculation: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with tumor cells. B->C D Tumor Growth & Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width^2). C->D E Randomization & Treatment: Mice are randomized into control and treatment groups. Treatment with the test compound (e.g., PHT) and/or reference drug (e.g., 5-FU) is initiated. D->E F Monitoring & Endpoint: Tumor growth and animal well-being are monitored. The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. E->F G Data Analysis: Tumor growth inhibition is calculated: % Inhibition = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. F->G

References

A Comparative Analysis of 3,4',5-Trismethoxybenzophenone and its Hydroxylated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the structural modification of natural compounds is a pivotal strategy for enhancing therapeutic efficacy. This guide provides a comparative analysis of 3,4',5-Trismethoxybenzophenone and its hydroxylated counterparts, focusing on their synthesis, physicochemical properties, and biological activities. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the therapeutic potential of these compounds.

Physicochemical Properties and Synthesis Overview

The substitution of hydroxyl groups with methoxy groups significantly alters the physicochemical properties of benzophenone derivatives, impacting their solubility, lipophilicity, and ultimately their biological activity. This compound, an analog of the well-known antioxidant resveratrol, demonstrates enhanced antiproliferative activity compared to its hydroxylated forms.[1] The methylation of the phenolic hydroxyl groups is a key modification that often leads to increased potency.[1]

The synthesis of these compounds typically involves multi-step reactions. For instance, a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid can be synthesized in two steps.[2] Similarly, chalcone derivatives, which share a common benzophenone scaffold, are often prepared through Claisen-Schmidt condensation, reacting an appropriate acetophenone with a benzaldehyde in the presence of a catalyst.[3] The synthesis of more complex analogs, such as those incorporating a 1,2,4-triazole ring, involves a sequence of intermediate steps.[4]

Comparative Biological Activities

The biological activities of this compound and its hydroxylated analogs are diverse, with significant potential in anticancer and anti-inflammatory applications. The number and position of methoxy and hydroxyl groups are crucial for their inhibitory efficacy.[5]

Anticancer and Cytotoxic Effects

Studies have consistently shown that methoxylated analogs exhibit enhanced anticancer properties. This compound inhibits the growth of various human tumor cell lines at concentrations 5-6 times more potent than resveratrol (3,5,4'-trihydroxystilbene).[1] This increased potency is attributed to the methoxy groups enhancing cell growth inhibition.[1]

In a series of 3',4',5'-trimethoxychalcone analogs, several compounds, including those with hydroxyl substitutions, demonstrated significant anti-proliferative action in Hep G2 and Colon 205 cancer cells, with IC50 values ranging between 10 and 20 µM.[6] For instance, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, a gallic acid derivative, has been shown to induce apoptosis in human leukemia cell lines (K562 and Jurkat) with an IC50 of 30 µM.[7] This compound was found to block the cell cycle at the G0/G1 phase and induce apoptosis through the intrinsic pathway by modifying the Bax:Bcl-2 ratio and increasing p53 expression.[7][8]

The cytotoxicity of these compounds is also a critical factor. While showing efficacy against cancer cells, some derivatives demonstrate selectivity, with a lack of effect on non-tumor cells.[5]

Antioxidant Activity

The antioxidant capacity of these compounds is another area of significant interest. A series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid were found to be more powerful radical scavengers than vitamin C.[2] The antioxidant activity is highly dependent on the number of phenolic hydroxyl groups.[2] For example, 3,4,5-trihydroxybenzaldehyde (THBA) isolated from Geum japonicum showed significantly higher antioxidant activity in the DPPH radical scavenging assay compared to standard antioxidants like BHT and BHA.[9]

Interestingly, the methoxylated analog, (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide (TTMB), also exhibited potent antioxidant activity, with a significantly higher reducing ability in the FRAP assay compared to Trolox, BHT, and ascorbic acid.[10] This suggests that while hydroxyl groups are crucial for radical scavenging, the overall molecular structure contributes significantly to the antioxidant potential.

Enzyme Inhibition

The inhibitory effect of these compounds on various enzymes is a key mechanism behind their therapeutic effects. A novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was found to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, leading to the depletion of intracellular dNTP pools and induction of apoptosis in leukemia cells.[11]

Furthermore, a series of 3',4',5'-trimethoxychalcone analogs were potent inhibitors of nitric oxide (NO) production in macrophages, with IC50 values as low as 0.3 µM for some derivatives.[6] This highlights their potential as anti-inflammatory agents.

Quantitative Data Summary

Compound ClassCompound/AnalogBiological ActivityCell Line/AssayIC50 / ActivityReference
BenzophenonesThis compoundAntiproliferativeHuman tumor cell lines0.4 - 2 µg/ml[1]
Chalcones4-Hydroxy-3,3',4',5'-tetramethoxychalconeNO Production InhibitionLPS/IFN-gamma-treated macrophages0.3 µM[6]
Chalcones3,3',4,4',5'-PentamethoxychalconeAnti-proliferationHep G2 cells10 - 20 µM[6]
Gallic Acid Analogs1-(3,4,5-trihydroxyphenyl)-dodecylbenzoateCytotoxicityK562 and Jurkat cells30 µM[7]
Benzohydrazides(E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazideAntioxidant (FRAP assay)-Higher than Trolox, BHT, Ascorbic Acid[10]
Benzaldehydes3,4,5-trihydroxybenzaldehydeAntioxidant (DPPH assay)-Higher than BHT, BHA[9]

Experimental Protocols

Cell Proliferation/Viability Assays

MTT Assay:

  • Cancer cells (e.g., K562, Jurkat, Hep G2, Colon 205) are seeded in 96-well plates.[7][12]

  • After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for specified durations (e.g., 24, 48, 72 hours).[7]

  • Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.[13]

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO, sodium dodecyl sulfate solution).[13]

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[13]

  • Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.[7]

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Cells are treated with the test compound for a specified time.

  • The cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • The test compound at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period.

  • The absorbance is measured at a specific wavelength (around 517 nm).

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

  • The test compound is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.

  • The antioxidant capacity is determined by comparing the absorbance change to that of a standard antioxidant (e.g., Trolox).[10]

Visualizations

Logical Relationship of Structure and Activity

G A Core Benzophenone Scaffold B Hydroxylated Analogs (e.g., Resveratrol) A->B C Methoxylated Analogs (this compound) A->C F Potent Biological Activity (Anticancer, Antioxidant) B->F Lower Potency G Radical Scavenging B->G Direct H-donation D Increased Lipophilicity C->D E Enhanced Cell Permeability D->E E->F G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis A Seed Cancer Cells (e.g., K562, Jurkat) B Treat with Test Compounds A->B C MTT Assay B->C F Annexin V/PI Staining B->F D Measure Absorbance C->D E Calculate IC50 D->E G Flow Cytometry F->G H Quantify Apoptotic Cells G->H G A 1-(3,4,5-trihydroxyphenyl) -dodecylbenzoate B Increase p53 Expression A->B C Modify Bax:Bcl-2 Ratio A->C F Cell Cycle Arrest (G0/G1 Phase) A->F D Mitochondrial Pathway B->D C->D E Apoptosis D->E F->E

References

Cross-Validation of 3,4',5-Trismethoxybenzophenone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 3,4',5-Trismethoxybenzophenone (TMBP), cross-validated against its parent compound, resveratrol, and the structurally related microtubule inhibitor, Combretastatin A-4 (CA-4). The information presented is supported by experimental data to facilitate a comprehensive evaluation of TMBP as a potential therapeutic agent.

Executive Summary

This compound (TMBP) is a methylated analog of resveratrol, a naturally occurring polyphenol. The methylation of the hydroxyl groups enhances its metabolic stability and potency. Experimental evidence demonstrates that TMBP is a potent inhibitor of tubulin polymerization, leading to a G2/M phase cell cycle arrest in cancer cells. This mechanism of action is distinct from that of resveratrol, which primarily induces apoptosis through the modulation of various pro- and anti-apoptotic proteins. TMBP's mechanism shows more similarity to that of Combretastatin A-4, another potent tubulin-binding agent that also contains a trimethoxyphenyl moiety. This guide will delve into the experimental data that substantiates these mechanisms, providing a framework for the cross-validation of TMBP's activity.

Comparative Analysis of Mechanism of Action

The primary mechanism of action for TMBP is the inhibition of tubulin polymerization, a key process in the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition and subsequent apoptosis.

In contrast, resveratrol's anticancer effects are more pleiotropic, involving the modulation of multiple signaling pathways that lead to apoptosis, without direct, potent inhibition of tubulin polymerization. Combretastatin A-4, like TMBP, directly binds to tubulin and is a potent inhibitor of its polymerization, making it a valuable benchmark for TMBP's activity.

Quantitative Comparison of Biological Activity
CompoundPrimary Mechanism of ActionIC50 (Tubulin Polymerization)IC50 (Cell Growth Inhibition)Key Molecular Target(s)
This compound (TMBP) Tubulin Polymerization Inhibition2.6 µM[1]7.5 µM (Hepatocarcinoma cells)[2]β-tubulin (Colchicine binding site)
Resveratrol Apoptosis Induction, AntioxidantNot a primary mechanism~9-91 µM (Varies by cell line)[3]Bcl-2 family proteins, Caspases, Sirtuins
Combretastatin A-4 (CA-4) Tubulin Polymerization Inhibition~1.9 µM[4]Nanomolar range (Varies by cell line)β-tubulin (Colchicine binding site)

Signaling Pathways

The signaling cascade initiated by TMBP and Combretastatin A-4 converges on the disruption of microtubule dynamics, leading to G2/M arrest. This is primarily mediated by the activation of the Spindle Assembly Checkpoint (SAC). The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), which is necessary for the degradation of Cyclin B1. The accumulation of Cyclin B1 maintains the activity of Cyclin-Dependent Kinase 1 (CDK1), preventing the cell from exiting mitosis and ultimately leading to apoptosis.

Resveratrol's mechanism is more complex, involving the modulation of multiple pathways, including the intrinsic apoptotic pathway through the regulation of Bcl-2 family proteins and the release of cytochrome c from the mitochondria.

Diagram: TMBP-Induced G2/M Cell Cycle Arrest

TMBP_Mechanism TMBP This compound Tubulin β-Tubulin (Colchicine Site) TMBP->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits SAC Spindle Assembly Checkpoint (e.g., Mad2, BubR1) Microtubules->SAC Disruption activates APC_C APC/C SAC->APC_C Inhibits CyclinB1_CDK1 Cyclin B1 / CDK1 Complex APC_C->CyclinB1_CDK1 Prevents degradation of Cyclin B1 G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest Sustained activity leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of TMBP-induced G2/M arrest.

Experimental Protocols

To cross-validate the mechanism of action of TMBP, several key experiments are essential. The following are detailed protocols for these assays.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells. The intensity of the fluorescence is directly proportional to the amount of DNA. Cells in the G2 and M phases of the cell cycle will have twice the DNA content of cells in the G1 phase, and cells in the S phase will have an intermediate amount.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with TMBP, resveratrol, or CA-4 at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvest: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by the absorbance of light at 340 nm.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein to a final concentration of 3-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9). Prepare a 100 mM GTP stock solution.

  • Reaction Mixture: On ice, prepare the reaction mixture containing tubulin, GTP (final concentration 1 mM), and the test compound (TMBP, resveratrol, or CA-4) at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a vehicle control.

  • Assay Initiation: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

  • Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader set to 37°C.

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 value for inhibition of tubulin polymerization for each compound.

Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Tubulin, GTP, Buffers) Mix Mix on Ice: Tubulin + GTP + Compound Reagents->Mix Compounds Prepare Test Compounds (TMBP, Controls) Compounds->Mix Incubate Transfer to 37°C Plate Mix->Incubate Read Measure A340 over Time Incubate->Read Plot Plot Polymerization Curves Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

In Vitro Kinase Assay (CDK1/Cyclin B)

This assay measures the activity of the CDK1/Cyclin B complex, which is crucial for the G2/M transition.

Principle: Active CDK1/Cyclin B phosphorylates a specific substrate. The amount of phosphorylation can be quantified, often by using a radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

Protocol:

  • Reagent Preparation: Obtain purified, active CDK1/Cyclin B complex and a suitable substrate (e.g., histone H1). Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the substrate, the test compound (TMBP), and the CDK1/Cyclin B enzyme.

  • Reaction Initiation: Start the reaction by adding ATP, including a small amount of [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled, phosphorylated substrate.

  • Quantification: Quantify the band intensities to determine the extent of substrate phosphorylation and the inhibitory effect of the test compound.

Conclusion

The cross-validation of this compound's mechanism of action through comparative analysis with resveratrol and Combretastatin A-4 reveals its primary role as a potent tubulin polymerization inhibitor. This activity translates into a clear G2/M cell cycle arrest, a mechanism it shares with CA-4 but not its parent compound, resveratrol. The enhanced potency of TMBP over resveratrol highlights the significance of the methoxy groups in improving its biological activity. The provided experimental protocols offer a robust framework for further investigation and validation of TMBP and similar compounds as potential anti-cancer therapeutics.

References

Benchmarking 3,4',5-Trismethoxybenzophenone Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3,4',5-trismethoxybenzophenone (TMBP), a resveratrol analogue, against established tubulin inhibitors, including colchicine, paclitaxel, and vinca alkaloids. The information presented is curated from experimental data to assist researchers in evaluating the potential of TMBP as an anticancer agent.

Mechanism of Action: Targeting the Cellular Skeleton

Tubulin inhibitors are a class of cytotoxic agents that disrupt the dynamics of microtubules, essential components of the cell's cytoskeleton. This disruption leads to cell-cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis). These inhibitors are broadly categorized into two groups:

  • Microtubule-Destabilizing Agents: These compounds, including colchicine and vinca alkaloids, inhibit the polymerization of tubulin dimers into microtubules, leading to their disassembly. Many of these agents, particularly those with a 3,4,5-trimethoxyphenyl moiety, bind to the colchicine binding site on β-tubulin.

  • Microtubule-Stabilizing Agents: This class of drugs, exemplified by paclitaxel, binds to a different site on β-tubulin (the taxane site) and promotes the polymerization and stabilization of microtubules. This unnatural stability also disrupts the dynamic processes required for cell division.

This compound, an analogue of resveratrol, has been shown to inhibit the growth of cancer cells by inducing cell-cycle arrest at the G2/M phase, a characteristic feature of tubulin inhibitors.[1] While direct binding studies on TMBP are limited in the public domain, its structural similarity to other known colchicine-binding site inhibitors, particularly the presence of the 3,4',5-trimethoxy phenyl group, suggests a similar mechanism of action.

Comparative Performance Data

Table 1: Inhibition of Tubulin Polymerization
CompoundTarget SiteIC50 (µM)Reference
2-amino-3,4,5-trimethoxybenzophenone analogueColchicine1.6[2]
2-(3′,4′,5′-trimethoxybenzoyl) analogueColchicine0.56[3]
ColchicineColchicine~1-3[4]
PaclitaxelTaxaneN/A (Promotes Polymerization)[5]
Vinca AlkaloidsVincaN/A (Inhibit Polymerization)

IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50Reference
TMBP Analogues
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridHepG2Liver Cancer22 µg/mL (24h), 5.6 µg/mL (48h)[6]
MCF7Breast Cancer54 µg/mL (24h), 11.5 µg/mL (48h)[6]
2-amino-3,4,5-trimethoxybenzophenone analogueVariousVarious7-16 nM[2]
1-(3,4,5-trihydroxyphenyl)-dodecylbenzoateK562Leukemia9.29 µM (24h), 7.03 µM (48h)[7]
JurkatLeukemia4.39 µM (24h), 2.70 µM (48h)[7]
Known Tubulin Inhibitors
ColchicineA375Melanoma10.6 nM[8]
PC3Prostate Cancer22.99 ng/mL (24h)[9]
PaclitaxelSK-BR-3Breast Cancer~5 nM[1]
MDA-MB-231Breast Cancer~10 nM[1]
T-47DBreast Cancer~2.5 nM[1]
VinblastineMCF7Breast Cancer~1.5 - 5 nM[10]
HeLaCervical Cancer~1 - 3 nM[10]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Values are highly dependent on the cell line, exposure time, and assay method.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

  • 96-well, clear, flat-bottom plates

Procedure:

  • Reagent Preparation: Thaw purified tubulin and GTP on ice. Prepare a stock solution of the test compound.

  • Reaction Mixture: On ice, prepare the reaction mixture containing General Tubulin Buffer, GTP, and the desired concentration of the test compound.

  • Initiation of Polymerization: Add the tubulin solution to the reaction mixture in a pre-warmed 96-well plate to a final concentration of approximately 3-4 mg/mL. The final volume in each well should be around 100 µL.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. The rate and extent of polymerization can be determined. For inhibitors, the IC50 value is calculated by plotting the final absorbance against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[11][12][13][14][15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing the Mechanisms

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Assays Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Data Mechanism_Data Tubulin_Polymerization->Mechanism_Data IC50 for Polymerization Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Based on IC50 Cytotoxicity_Data Cytotoxicity_Data Cell_Viability->Cytotoxicity_Data IC50 for Cytotoxicity Apoptosis_Data Apoptosis_Data Apoptosis_Assay->Apoptosis_Data Quantify Apoptosis Compound_Preparation Prepare Test Compounds (TMBP & Known Inhibitors) Compound_Preparation->Tubulin_Polymerization Compound_Preparation->Cell_Viability Cell_Culture Culture Cancer Cell Lines Cell_Culture->Cell_Viability

Caption: Workflow for the in vitro evaluation of tubulin inhibitors.

Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis

apoptosis_pathway Tubulin_Inhibitor Tubulin Inhibitor (e.g., TMBP, Colchicine) Microtubule_Disruption Microtubule Dynamics Disruption Tubulin_Inhibitor->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest NFkB_Fas NF-κB Activation → Fas Upregulation Microtubule_Disruption->NFkB_Fas JNK_Erk_Akt JNK_Erk_Akt Microtubule_Disruption->JNK_Erk_Akt Mitotic_Checkpoint Mitotic Checkpoint Activation Mitotic_Arrest->Mitotic_Checkpoint Intrinsic_Pathway Intrinsic Apoptosis Pathway Mitotic_Checkpoint->Intrinsic_Pathway Bcl2_Family Bcl-2 Family Dysregulation (e.g., ↑Bax, ↓Bcl-2) Intrinsic_Pathway->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB_Fas->Intrinsic_Pathway

Caption: Simplified signaling pathway of tubulin inhibitor-induced apoptosis.

References

Reproducibility of 3,4',5-Trismethoxybenzophenone's Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 3,4',5-Trismethoxybenzophenone (TMBP), a methoxylated derivative of resveratrol, across various cancer cell lines. While direct comparative studies on a wide range of cell lines are limited, this document synthesizes available data on TMBP and structurally related compounds to offer insights into its potential reproducibility and mechanisms of action.

Summary of Cytotoxic Effects

The cytotoxic effects of this compound and related compounds with the 3,4,5-trimethoxyphenyl moiety have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as incubation time and assay methods.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound FCA4, Huh7Human Hepatocellular Carcinoma7.5[1]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolNCI-H460Human Lung Carcinoma154[2]
3,4,5-Trimethoxy Ciprofloxacin Chalcone HybridHepG2Human Hepatocellular Carcinoma22 (24h), 5.6 (48h)[3]
3,4,5-Trimethoxy Ciprofloxacin Chalcone HybridMCF7Human Breast Adenocarcinoma54 (24h), 11.5 (48h)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the effects of this compound and related compounds.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (like MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Note: The MTS assay is a similar, more recent method that produces a soluble formazan, eliminating the need for a separate solubilization step.[4]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

General Protocol:

  • Cell Treatment: Culture cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a G2/M arrest.

Signaling Pathways and Mechanisms of Action

Studies on this compound and its analogs suggest that their anti-cancer effects are mediated through the modulation of specific signaling pathways, leading to cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

This compound has been shown to induce G2/M phase cell cycle arrest in human hepatocarcinoma cells.[1] This is a common mechanism for many anti-cancer agents that interfere with microtubule dynamics or DNA replication. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. The arrest is often regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).

G2_M_Arrest TMBP This compound Cell Cancer Cell TMBP->Cell Enters G2M_Checkpoint G2/M Checkpoint Activation Cell->G2M_Checkpoint Induces CyclinB_CDK1 Cyclin B1/CDK1 Complex G2M_Checkpoint->CyclinB_CDK1 Inhibits CellCycleArrest G2/M Arrest G2M_Checkpoint->CellCycleArrest Mitosis Mitosis CyclinB_CDK1->Mitosis Promotes CyclinB_CDK1->CellCycleArrest

Figure 1. Simplified workflow of TMBP-induced G2/M cell cycle arrest.

PI3K/AKT/NF-κB Signaling Pathway

A derivative of TMBP, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol, has been shown to exert its cytotoxic effects in lung cancer cells by reducing the activity of the PI3K/AKT/NF-κB pathway.[2] This pathway is crucial for cell survival, proliferation, and inflammation, and its inhibition is a key strategy in cancer therapy. It is plausible that TMBP may also modulate this pathway in certain cell types.

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression Promotes TMBP This compound (or derivative) TMBP->PI3K Inhibits

Figure 2. Potential inhibition of the PI3K/AKT/NF-κB pathway by TMBP.

Comparison with Alternatives

Resveratrol, the parent compound of this compound, is a well-studied natural polyphenol with known anti-cancer properties. However, its clinical application is often limited by poor bioavailability. Methoxylated derivatives like TMBP are designed to overcome this limitation.

Compared to resveratrol, 3,4',5-trans-trimethoxystilbene (a stilbene analog of TMBP) has demonstrated an enhanced anticancer profile, showing higher potency in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[5] This suggests that the trimethoxy substitution pattern is key to the enhanced biological activity. While direct comparative studies between TMBP and other established chemotherapeutic agents are lacking, its mechanism of action, particularly the induction of G2/M arrest, is shared by several clinically used drugs such as paclitaxel and vinca alkaloids.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising anti-cancer agent that induces G2/M cell cycle arrest and cytotoxicity in cancer cells, particularly in hepatocellular carcinoma. The reproducibility of its effects across different cell lines is supported by studies on structurally similar compounds containing the 3,4,5-trimethoxyphenyl group, which consistently demonstrate anti-proliferative and cytotoxic activities.

However, to establish the broader applicability and reproducibility of TMBP's effects, further research is warranted. Specifically, comprehensive studies evaluating the cytotoxic profile of TMBP across a diverse panel of cancer cell lines, alongside detailed mechanistic investigations into the signaling pathways involved in its action, are crucial for its future development as a potential therapeutic agent. Direct comparative studies with resveratrol and other standard-of-care chemotherapeutics would also be highly valuable in positioning TMBP within the landscape of cancer treatment.

References

A Comparative Review of Trismethoxybenzophenone Analogs as Potential Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity remains a cornerstone of medicinal chemistry. Among the myriad of scaffolds explored, trimethoxybenzophenone and its analogs have emerged as a promising class of compounds, demonstrating significant potential, particularly in the realm of oncology. This guide provides a comparative analysis of the therapeutic potential of various trimethoxybenzophenone analogs, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.

Data Presentation: Comparative Biological Activity

The therapeutic efficacy of different trimethoxybenzophenone analogs and related structures, such as trimethoxychalcones, has been evaluated across various studies. A key mechanism of action identified is the inhibition of tubulin polymerization, a critical process for cell division, making these compounds potent antimitotic agents.[1][2] The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of selected analogs.

Compound ClassSpecific AnalogTarget/AssayCell Line(s)IC50 ValueReference
2-amino-3,4,5-trimethoxybenzophenonesLead compound 17Tubulin Polymerization-1.6 µM[1]
Lead compound 17Anti-proliferativeVarious human cancer cell lines7-16 nM[1]
3',4',5'-trimethoxychalconesChalcone 15Anti-proliferativeHep G2 (Liver Cancer)1.8 µM[3]
Chalcone 15Anti-proliferativeColon 205 (Colon Cancer)2.2 µM[3]
4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7)Nitric Oxide Production InhibitionLPS/IFN-gamma-treated macrophages0.3 µM[3]
3,3',4',5'-tetramethoxychalcone (15)Nitric Oxide Production InhibitionLPS/IFN-gamma-treated macrophages0.3 µM[3]
2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furansCompound 2a (6-methoxy)Anti-proliferativeVarious cancer cell linesPotent[2]
MethoxyflavonesTMFCytotoxicityCancer cells8.58 µM[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of trimethoxybenzophenone analogs.

1. Tubulin Polymerization Inhibition Assay (Turbidity-based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization process increases the turbidity of the solution, which can be measured spectrophotometrically.

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

    • GTP solution (1 mM final concentration)

    • Glycerol (10% final concentration)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., colchicine) and negative control (vehicle)

    • Pre-warmed 96-well microplate

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a tubulin polymerization reaction mixture on ice by combining tubulin, General Tubulin Buffer, GTP, and glycerol.

    • Add a small volume of the test compound or control to the wells of the pre-warmed (37°C) 96-well plate.

    • To initiate the polymerization reaction, add the cold tubulin mixture to each well.

    • Immediately place the plate in the microplate reader, pre-set to 37°C.

    • Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes).

    • The rate and extent of tubulin polymerization are determined by the change in absorbance over time. A decrease in absorbance in the presence of the test compound compared to the negative control indicates inhibition of polymerization.

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cultured cancer cells

    • Complete cell culture medium

    • Test compounds

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., acidified isopropanol or DMSO)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value can be calculated from the dose-response curve.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Reagents and Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., ice-cold 70% ethanol)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer.

  • Procedure:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

    • The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase suggests that the compound induces a G2/M arrest.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by trimethoxybenzophenone analogs and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Trimethoxybenzophenone Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis_assay animal_model Xenograft Animal Models apoptosis_assay->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Evaluation animal_model->toxicity

Caption: General experimental workflow for the evaluation of trimethoxybenzophenone analogs.

G2_M_Arrest_Pathway compound Trimethoxybenzophenone Analog tubulin β-Tubulin compound->tubulin Binds to Colchicine Site microtubule_disruption Microtubule Polymerization Inhibition tubulin->microtubule_disruption mitotic_spindle Mitotic Spindle Disruption microtubule_disruption->mitotic_spindle checkpoint Spindle Assembly Checkpoint Activation mitotic_spindle->checkpoint g2m_arrest G2/M Phase Cell Cycle Arrest checkpoint->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of G2/M cell cycle arrest induced by trimethoxybenzophenone analogs.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway g2m_arrest Prolonged G2/M Arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) g2m_arrest->bcl2_family mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_9 Caspase-9 Activation apoptosome->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 cell_death Apoptotic Cell Death (DNA fragmentation, etc.) caspase_3->cell_death

Caption: Intrinsic apoptosis pathway triggered by trimethoxybenzophenone-induced cell cycle arrest.

References

Safety Operating Guide

Proper Disposal of 3,4',5-Trismethoxybenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on information for similar benzophenone derivatives, the following PPE is recommended:

  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves (tested according to EN 374).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: If there is a risk of dust formation, use a particulate filter respirator (EN 143, P1).

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, avoid generating dust. Cover the spill with an inert absorbent material, collect it, and place it in a suitable, closed container for disposal.

Step-by-Step Disposal Protocol

The disposal of 3,4',5-Trismethoxybenzophenone should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[1]

  • Containerization:

    • If possible, leave the chemical in its original container.

    • If transferring to a new container, ensure it is properly labeled with the full chemical name ("this compound"), concentration, and any known hazard warnings.

    • The container must be in good condition, compatible with the chemical, and securely sealed.

  • Waste Characterization: Determine if the waste is contaminated with other hazardous materials. This information is crucial for proper disposal classification by your EHS office.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for hazardous chemical waste. Provide them with accurate information about the waste's composition and volume.

Data Presentation

While specific quantitative data for this compound is not available, the table below summarizes relevant information for the related compound Benzophenone, which informs its classification as hazardous waste.[2]

PropertyValue (for Benzophenone)Implication for Disposal
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[3]Warrants disposal as environmentally hazardous waste. Must not be released into the environment or sewage systems.[2]
Persistence Readily biodegradable, but with potential for bioaccumulation.Long-term environmental impact is a concern, reinforcing the need for controlled hazardous waste disposal.
Hazard Classification Suspected of causing cancer.[3]Requires handling and disposal as a hazardous substance with appropriate safety precautions.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The appropriate disposal method will be determined by your institution's EHS office and their licensed waste management vendor. Common disposal methods for solid chemical waste include:

  • Incineration: High-temperature incineration in a licensed hazardous waste facility is a common method for destroying organic chemical waste.

  • Landfilling: In some cases, solidified and stabilized waste may be disposed of in a secure hazardous waste landfill.

The selection of the appropriate method depends on the chemical's properties and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Pure or Contaminated?) ppe->characterize containerize Securely Containerize & Label 'Hazardous Waste' 'this compound' characterize->containerize storage Store in Designated Hazardous Waste Accumulation Area containerize->storage contact_ehs Contact Institutional EHS Office for Waste Pickup storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal Correct Path improper Improper Disposal (Drain, Regular Trash) contact_ehs->improper Incorrect Path

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4',5-Trismethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 3,4',5-Trismethoxybenzophenone (CAS No. 94709-12-3).

Personal Protective Equipment (PPE)

When handling 3,4',5'-Trismethoxybenzophenone, a solid, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber. Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A laboratory coat or a long-sleeved gown should be worn. For larger quantities or when there is a risk of significant spillage, chemical-resistant coveralls may be necessary.
Respiratory Protection In a well-ventilated area for handling small quantities, respiratory protection may not be required. For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. Work should ideally be conducted in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 3,4',5'-Trismethoxybenzophenone will minimize risks.

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, before commencing work.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.

    • Keep the container tightly sealed when not in use to prevent inhalation of any potential dust particles and to protect the compound from moisture.

  • Post-Handling:

    • Clean the work area thoroughly after the task is completed.

    • Decontaminate all non-disposable equipment used.

    • Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of 3,4',5'-Trismethoxybenzophenone and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Chemical:

    • Unused or waste 3,4',5'-Trismethoxybenzophenone should be collected in a clearly labeled, sealed container.

    • This chemical waste should be disposed of as hazardous waste through an approved institutional or commercial waste disposal service. Do not dispose of it down the drain or in regular trash.[1]

  • Contaminated Materials:

    • Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with the compound should be considered contaminated.

    • These materials must be placed in a sealed bag or container and disposed of as hazardous waste.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of 3,4',5'-Trismethoxybenzophenone.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean work area (fume hood) check_safety Verify eyewash/shower access prep_area->check_safety gather_equip Assemble all equipment check_safety->gather_equip don_ppe Wear appropriate PPE gather_equip->don_ppe handle_solid Handle solid carefully (avoid dust) don_ppe->handle_solid seal_container Keep container sealed handle_solid->seal_container collect_waste Collect chemical waste in labeled, sealed container handle_solid->collect_waste rinse_container Triple-rinse empty container handle_solid->rinse_container clean_area Clean work area seal_container->clean_area decontaminate Decontaminate equipment clean_area->decontaminate remove_ppe Remove and dispose of PPE decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands dispose_haz Dispose as hazardous waste collect_waste->dispose_haz dispose_container Dispose of rinsed container rinse_container->dispose_container

Caption: Safe handling and disposal workflow for 3,4',5'-Trismethoxybenzophenone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4',5-Trismethoxybenzophenone
Reactant of Route 2
Reactant of Route 2
3,4',5-Trismethoxybenzophenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.